An In-depth Technical Guide to the Chemical Properties of Fmoc-2,6-dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine is a synthetically modified amino acid derivative that has garnered significant attention in the fields of medicin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine is a synthetically modified amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of two methyl groups on the aromatic ring of the tyrosine side chain, impart valuable properties to peptides and peptidomimetics, influencing their conformation, receptor binding affinity, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-2,6-dimethyl-L-tyrosine, with a focus on its role in the development of novel therapeutics, particularly in the realm of opioid receptor modulation.
Chemical and Physical Properties
Fmoc-2,6-dimethyl-L-tyrosine is a white to off-white solid that is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of 2,6-dimethyl-L-tyrosine.[2][3] This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it allows for the stepwise assembly of amino acids into a peptide chain. The key chemical and physical properties of Fmoc-2,6-dimethyl-L-tyrosine are summarized in the table below.
While a detailed, step-by-step protocol for the synthesis of Fmoc-2,6-dimethyl-L-tyrosine is not extensively published as a standalone procedure, the general method for the Fmoc protection of amino acids can be adapted from established protocols for similar compounds like L-Tyrosine. The synthesis of the precursor, 2,6-dimethyl-L-tyrosine, is a multi-step process that is considered challenging and can contribute to the cost of the final Fmoc-protected amino acid.[8]
A general conceptual workflow for the synthesis is outlined below:
An In-depth Technical Guide to Fmoc-2,6-dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Fmoc-2,6-dimethyl-L-tyrosine (CAS No. 206060-54-0), a crucial building block in modern peptide che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-2,6-dimethyl-L-tyrosine (CAS No. 206060-54-0), a crucial building block in modern peptide chemistry and drug discovery. This document details its physicochemical properties, analytical data, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly in the field of opioid receptor modulation.
Core Properties and Specifications
Fmoc-2,6-dimethyl-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It features two key modifications: a base-labile fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and two methyl groups substituted at the 2 and 6 positions of the phenol ring. This unique structure imparts valuable characteristics for its primary application in solid-phase peptide synthesis (SPPS).[1] The dimethyl substitution enhances the hydrophobicity and steric bulk of the side chain, which can lead to peptides with increased metabolic stability, receptor affinity, and modified biological activity.[1][2]
Physicochemical Data
The fundamental properties of Fmoc-2,6-dimethyl-L-tyrosine are summarized below, compiled from various chemical suppliers and databases.
¹H NMR & ¹³C NMR: The spectra would confirm the presence of the Fmoc group (with characteristic aromatic signals between ~7.3-7.9 ppm), the dimethylated tyrosine ring (with two methyl singlets and aromatic protons), and the chiral alpha-carbon environment.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 432.18.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity, while reverse-phase HPLC is used to assess chemical purity, which is typically specified as ≥98%.[1][6]
Experimental Protocols
Fmoc-2,6-dimethyl-L-tyrosine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide detailed, generalized methodologies for its synthesis and incorporation into a peptide chain.
Synthesis of Fmoc-2,6-dimethyl-L-tyrosine
The synthesis involves two main stages: the creation of the unnatural amino acid 2,6-dimethyl-L-tyrosine, followed by the protection of its α-amino group with Fmoc. The following is a generalized workflow.
An In-depth Technical Guide to Fmoc-2,6-dimethyl-L-tyrosine
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-2,6-dimethyl-L-tyrosine (Fmoc-2,6-dimethyl-L-tyrosine), a specialized amino acid derivative crucial for advanced peptide synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-2,6-dimethyl-L-tyrosine (Fmoc-2,6-dimethyl-L-tyrosine), a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, applications, and relevant experimental workflows.
Physicochemical Properties
Fmoc-2,6-dimethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring two key modifications: the attachment of a base-labile Fmoc protecting group to the alpha-amino group and the addition of two methyl groups to the phenolic ring.[1][2] These modifications enhance its utility in solid-phase peptide synthesis (SPPS) by providing steric hindrance and influencing the conformational properties of the resulting peptides.[3][4]
The unique structural features of Fmoc-2,6-dimethyl-L-tyrosine make it a valuable building block in several areas of research:
Peptide Synthesis : It is primarily used as a non-canonical amino acid in SPPS to create peptides with modified structures and functions. The Fmoc group serves as a temporary protecting group for the amine, which can be removed under mild basic conditions.[1][2]
Drug Discovery : The incorporation of 2,6-dimethyl-L-tyrosine into peptides can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[2] It has found significant application in the development of synthetic opioid ligands, where its presence often results in superior potency at one or more opioid receptor subtypes.[11]
Bioconjugation : The Fmoc protecting group facilitates straightforward coupling reactions, making this derivative suitable for bioconjugation applications, such as linking peptides to other biomolecules.[1]
The following is a generalized protocol for the incorporation of Fmoc-2,6-dimethyl-L-tyrosine into a peptide sequence using manual SPPS. This protocol is adapted from standard Fmoc/tBu chemistry workflows.[12]
Materials:
Pre-loaded Wang resin (or other suitable solid support)
Fmoc-2,6-dimethyl-L-tyrosine
Other required Fmoc-protected amino acids
N,N-Dimethylformamide (DMF)
20% (v/v) Piperidine in DMF
Coupling reagents (e.g., HBTU/HATU and DIPEA in DMF)
Resin Swelling : The resin is swelled in DMF for 30 minutes within the reaction vessel.
Fmoc Deprotection : The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc protecting group from the terminal amino acid on the resin. The resin is then drained and washed thoroughly with DMF.
Coupling of Fmoc-2,6-dimethyl-L-tyrosine : In a separate vial, Fmoc-2,6-dimethyl-L-tyrosine is dissolved with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activation solution is then added to the deprotected resin. The reaction is agitated for 1-2 hours to ensure complete coupling. The resin is subsequently drained and washed with DMF.
Chain Elongation : Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
Final Fmoc Deprotection : Once the desired peptide sequence is assembled, a final deprotection step is performed using 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.
Cleavage and Side-Chain Deprotection : The resin is washed with DCM and dried. The cleavage cocktail is then added to the resin and agitated for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
Peptide Precipitation and Purification : The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated from the filtrate using cold diethyl ether. The crude peptide can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, the primary application for Fmoc-2,6-dimethyl-L-tyrosine.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
An In-depth Technical Guide to Fmoc-2,6-dimethyl-L-tyrosine: Structure, Stereochemistry, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-2,6-dimethyl-L-tyrosine (Fmoc-2,6-dimethyl-L-tyrosine), a crucial...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-2,6-dimethyl-L-tyrosine (Fmoc-2,6-dimethyl-L-tyrosine), a crucial building block in modern peptide chemistry. This document details its chemical structure, stereochemistry, physicochemical properties, and its significant role in the synthesis of peptides, particularly those targeting opioid receptors. Furthermore, it outlines key experimental protocols and visualizes the relevant biological signaling pathways and experimental workflows.
Core Concepts: Structure and Stereochemistry
Fmoc-2,6-dimethyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine, distinguished by two key modifications: the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and the addition of two methyl groups at the 2 and 6 positions of the phenyl ring.
The stereochemistry of the molecule is defined by the "L" designation, which corresponds to the (S)-configuration at the α-carbon. This is critical for its incorporation into peptides intended to interact with biological systems that exhibit stereospecificity. The IUPAC name for this compound is (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid[1].
The Fmoc group is a base-labile protecting group, essential for the stepwise assembly of peptides in Solid-Phase Peptide Synthesis (SPPS). Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain without compromising the integrity of acid-labile side-chain protecting groups[2].
The dimethylation of the tyrosine ring introduces significant steric hindrance, which can have profound effects on the conformational flexibility of the resulting peptide. This modification is particularly valuable in the design of receptor-specific ligands, as it can lock the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for its target[3].
Table 1: Physicochemical Properties of Fmoc-2,6-dimethyl-L-tyrosine
Spectroscopic Technique
Expected Characteristic Signals
¹H NMR
Signals corresponding to the protons of the Fmoc group (aromatic and aliphatic), the α-proton and β-protons of the amino acid backbone, the aromatic protons of the dimethyl-phenyl ring, the methyl protons, and the hydroxyl and carboxylic acid protons. The exact chemical shifts would depend on the solvent used. For the parent L-tyrosine, characteristic aromatic proton signals appear around 6.8-7.2 ppm, and the α-proton signal is around 4.0 ppm[7][8][9].
¹³C NMR
Resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group (around 170-175 ppm and 156 ppm, respectively), the α-carbon (around 55 ppm), the β-carbon, the carbons of the Fmoc group, and the carbons of the dimethylated phenyl ring. For L-tyrosine, the aromatic carbons resonate between 115 and 155 ppm[2][7][10].
Mass Spectrometry
The molecular ion peak [M+H]⁺ would be expected at m/z 432.17. Fragmentation would likely involve the loss of the Fmoc group (222.07 g/mol ), CO₂, and fragmentation of the amino acid side chain. The fragmentation of tyrosine typically shows loss of the carboxylic acid group[11].
FTIR (cm⁻¹)
Characteristic peaks for O-H stretching of the carboxylic acid and phenol (broad, ~3300-2500), N-H stretching of the carbamate (~3300), C=O stretching of the carbamate and carboxylic acid (~1720 and ~1690), aromatic C=C stretching (~1600, 1480), and C-O stretching (~1250)[12].
Table 2: Expected Spectroscopic Data for Fmoc-2,6-dimethyl-L-tyrosine
Experimental Protocols
Synthesis of Fmoc-2,6-dimethyl-L-tyrosine
While several synthetic routes to 2,6-dimethyl-L-tyrosine have been developed, a common subsequent step is the protection of the α-amino group with the Fmoc moiety. A general procedure for the Fmoc protection of an amino acid is as follows:
Dissolution: Dissolve 2,6-dimethyl-L-tyrosine in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate, to deprotonate the amino group.
Reaction with Fmoc-OSu: To the cooled solution (0-5 °C), add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a water-miscible organic solvent like dioxane or acetone.
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: After completion, the reaction mixture is typically diluted with water and washed with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.
Precipitation and Isolation: The aqueous layer is then acidified to a pH of ~2 with a dilute acid (e.g., 1 M HCl), leading to the precipitation of the Fmoc-protected amino acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2,6-dimethyl-L-tyrosine
The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-2,6-dimethyl-L-tyrosine.
Materials:
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
Fmoc Deprotection:
Drain the DMF.
Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5-10 minutes.
Drain and repeat the piperidine treatment for another 5-10 minutes.
Wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-2,6-dimethyl-L-tyrosine, 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
Add DIPEA (6-10 equivalents) to the amino acid solution.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
Wash the resin thoroughly with DMF (5-7 times).
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry it under a stream of nitrogen.
Add the cleavage cocktail to the resin.
Agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide and decant the ether.
Wash the peptide pellet with cold ether.
Dry the crude peptide.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow: From Peptide Synthesis to Receptor Binding Assay
Caption: Workflow from peptide synthesis to functional analysis.
Fmoc-2,6-dimethyl-L-tyrosine is a valuable tool in drug development, particularly in the field of opioid research. The incorporation of this non-natural amino acid into peptide sequences can lead to several advantageous properties:
Enhanced Receptor Affinity and Selectivity: The conformational constraints imposed by the dimethyl groups can pre-organize the peptide into a conformation that is optimal for binding to a specific opioid receptor subtype (e.g., mu, delta, or kappa), leading to increased affinity and selectivity[3].
Increased Metabolic Stability: The steric bulk of the dimethyl groups can hinder enzymatic degradation of the peptide, thereby increasing its in vivo half-life.
Modulation of Signal Transduction: The specific interactions of the modified tyrosine residue with the receptor binding pocket can influence downstream signaling pathways, potentially leading to biased agonism, where the ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). This is a key area of research for developing safer opioids with reduced side effects.
Synthesis of (S)-N-Fmoc-2,6-Dimethyltyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals (S)-N-Fmoc-2,6-dimethyltyrosine is a crucial unnatural amino acid derivative extensively used in peptide synthesis and drug development.[1][2][3] Its unique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-N-Fmoc-2,6-dimethyltyrosine is a crucial unnatural amino acid derivative extensively used in peptide synthesis and drug development.[1][2][3] Its unique structure, featuring two methyl groups on the aromatic ring, enhances the hydrophobic properties of peptides, which can improve their stability and bioavailability.[2] This guide provides a detailed overview of the primary synthesis pathways for (S)-N-Fmoc-2,6-dimethyltyrosine, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers in its application.
Core Synthesis Strategies
The synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine and its precursors, such as Boc-2',6'-dimethyl-L-tyrosine, has been approached through several innovative methods. The key challenges lie in the stereoselective synthesis and the efficient introduction of the dimethylated phenyl ring. This guide will focus on three prominent strategies:
Palladium-Catalyzed C-H Dimethylation: A direct approach to introduce methyl groups onto the tyrosine scaffold.
Microwave-Assisted Negishi Coupling: A rapid method for constructing the carbon-carbon bonds necessary for the dimethylated ring.[4][5][6]
Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: A method to establish the chiral center with high enantiopurity.[6]
Pathway 1: Palladium-Catalyzed C-H Dimethylation
This approach offers a direct route for the ortho-dimethylation of tyrosine derivatives.[6] The synthesis commences with a protected L-phenylalanine derivative, which undergoes directed C-H functionalization.
Experimental Protocol
A detailed experimental protocol for a similar Pd-catalyzed C-H dimethylation of a picolinamide derivative of 4-dibenzylamino phenylalanine is described below, which provides a foundational understanding of the reaction conditions.[7]
Step 1: Synthesis of (S)-Methyl-3-(4-fluorophenyl)-2-(picolinamido)propanoate [7]
To a solution of 4-fluoro-L-phenylalanine (2.28 mmol, 0.500 g) in anhydrous MeOH (20 mL), add SOCl2 (2.50 mmol, 0.182 mL) in a dropwise manner.
Heat the reaction mixture at reflux overnight using an oil bath.
Evaporate the solvent under vacuum to yield the corresponding ester, which is used in the subsequent step without further purification.
While the specific dimethylation of a tyrosine precursor to yield the direct precursor for (S)-N-Fmoc-2,6-dimethyltyrosine is a variation, the following conditions for a related dimethylation illustrate the general procedure.
Combine the picolinamide-protected amino acid derivative with a palladium catalyst, a suitable methylating agent, and an appropriate oxidant in a reaction vessel.
Heat the mixture under an inert atmosphere for a specified period.
After cooling, the reaction mixture is processed to isolate the dimethylated product.
Note: The specific catalyst, ligand, methylating agent, and reaction conditions would need to be optimized for the tyrosine substrate.
The yields for the C-H dimethylation step are dependent on the specific substrate and conditions and are not detailed in the provided search results for the direct synthesis of the target compound.
Synthesis Workflow
Caption: Pd-Catalyzed C-H Dimethylation Workflow.
Pathway 2: Microwave-Assisted Negishi Coupling
This synthetic route provides a rapid and efficient method for the synthesis of Boc-2',6'-dimethyl-L-tyrosine, which can then be converted to the Fmoc-protected analogue.[4][5][6]
Experimental Protocol
The following is a generalized protocol based on the reported three-step synthesis.[4][5][6]
Step 1: Synthesis of the Aryl Zinc Reagent
Prepare the organozinc reagent from a suitably protected and iodinated tyrosine precursor.
Step 2: Microwave-Assisted Negishi Coupling
Combine the aryl zinc reagent with a methylating agent (e.g., methyl iodide) in the presence of a palladium catalyst.
Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the cross-coupling reaction.
Step 3: Deprotection and Boc/Fmoc Protection
Remove the protecting groups from the dimethylated tyrosine derivative.
Introduce the Fmoc protecting group using Fmoc-OSu or a similar reagent to yield the final product.
Quantitative Data
Specific yields for each step in the synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine via this method were not explicitly detailed in the search results. However, this method is reported as a "short, convenient synthesis".[5]
This pathway focuses on establishing the stereochemistry of the amino acid through asymmetric hydrogenation of a dehydroaminoacid precursor.[6]
Experimental Protocol
The following protocol is based on a reported improved route to (S)-N-Boc-2,6-dimethyltyrosine.[6]
Step 1: One-Pot Synthesis of Dehydroaminoacid Precursor
Prepare the dehydroaminoacid hydrogenation substrate in a one-pot process directly from serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate.
Step 2: Asymmetric Hydrogenation
Subject the dehydroaminoacid precursor to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand). This step is crucial for establishing the desired (S)-stereochemistry. The use of a highly active catalyst can allow for lower catalyst loading.[6]
Step 3: Deprotection and Fmoc Protection
Hydrolyze the ester and remove any other protecting groups.
Introduce the Fmoc group to the free amine to yield (S)-N-Fmoc-2,6-dimethyltyrosine.
Quantitative Data
While specific yields were not provided in the search results, this method is noted for its efficiency due to the one-pot preparation of the hydrogenation substrate and the use of a more active catalyst.[6]
Synthesis Workflow
Caption: Asymmetric Hydrogenation Workflow.
Conclusion
The synthesis of (S)-N-Fmoc-2,6-dimethyltyrosine can be achieved through several effective pathways, each with its own advantages. The choice of method will depend on the available starting materials, equipment, and desired scale of production. The palladium-catalyzed C-H dimethylation offers a direct functionalization approach, while the microwave-assisted Negishi coupling provides a rapid synthesis route. The asymmetric hydrogenation pathway is well-suited for controlling the stereochemistry of the final product. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of peptide synthesis and drug development.
An In-depth Technical Guide on the Solubility of Fmoc-L-Tyr(2,6-di-Me)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-Tyr(2,6-di-Me)-OH, a sterically hindered amino acid der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-Tyr(2,6-di-Me)-OH, a sterically hindered amino acid derivative crucial in solid-phase peptide synthesis (SPPS). Understanding its solubility in common organic solvents is paramount for optimizing coupling efficiency, preventing aggregation, and ensuring the synthesis of high-purity peptides. While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the known behavior of similar Fmoc-protected amino acids and provides a detailed protocol for its experimental determination.
Core Concepts in Solubility for SPPS
The solubility of Fmoc-protected amino acids is a critical factor influencing the success of peptide synthesis. Poor solubility can lead to significant challenges, including:
Incomplete Reactions: Undissolved amino acid is unavailable for coupling, leading to the formation of deletion sequences in the target peptide.
Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decrease the reaction rate, necessitating longer coupling times or resulting in incomplete reactions.
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can reduce their effective concentration and impede reactivity.
Polar aprotic solvents are favored in SPPS for their ability to dissolve a wide array of organic molecules, including protected amino acids. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[1]
Physicochemical Properties of Fmoc-L-Tyr(2,6-di-Me)-OH
The hydrophobic Fmoc group significantly limits aqueous solubility.[7]
Experimental Protocol for Solubility Determination
Given the absence of precise solubility data, experimental determination is highly recommended for applications requiring accurate concentrations. The following protocol provides a general and robust method for determining the solubility of Fmoc-L-Tyr(2,6-di-Me)-OH in a given organic solvent.[7][8]
Materials and Equipment
Fmoc-L-Tyr(2,6-di-Me)-OH
Selected organic solvents (e.g., DMF, DMSO, NMP)
Analytical balance
Vortex mixer
Thermostatic shaker or water bath
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Procedure
Preparation of Saturated Solutions:
Accurately weigh an excess amount of Fmoc-L-Tyr(2,6-di-Me)-OH (e.g., 100 mg) into a series of sealed vials.
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates that equilibrium has been achieved.[8]
Separation of Undissolved Solid:
Centrifuge the vials at high speed to pellet the undissolved solid.[7]
Alternatively, allow the solid to settle and carefully collect the supernatant.
Sample Preparation for Analysis:
Carefully withdraw a known volume of the clear supernatant.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.
Quantitative Analysis by HPLC:
Calibration Curve: Prepare a series of standard solutions of Fmoc-L-Tyr(2,6-di-Me)-OH of known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
Detection: Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluent by UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).[7]
Calculation of Solubility:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Express the solubility in the desired units, such as mg/mL or mol/L.
Workflow and Visualization
The logical workflow for assessing and utilizing the solubility of Fmoc-L-Tyr(2,6-di-Me)-OH in a research setting is depicted below. This process ensures that solubility is adequately addressed before and during peptide synthesis to maximize success.
Caption: Workflow for solubility assessment and application of Fmoc-L-Tyr(2,6-di-Me)-OH.
Conclusion
The solubility of Fmoc-L-Tyr(2,6-di-Me)-OH is a critical parameter for its effective use in solid-phase peptide synthesis. While quantitative data is scarce, it is expected to be soluble in common polar aprotic solvents like DMF, DMSO, and NMP. For demanding applications where precise concentrations are necessary, it is imperative to determine the solubility experimentally. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to perform such determinations, thereby enabling the optimization of peptide synthesis strategies and leading to higher purity and yields of the final peptide products.
An In-depth Technical Guide to the Stability and Storage of Fmoc-2,6-dimethyl-L-tyrosine
For researchers, scientists, and professionals in drug development, the chemical integrity of amino acid derivatives is paramount for the successful synthesis of peptides and protein-based therapeutics. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the chemical integrity of amino acid derivatives is paramount for the successful synthesis of peptides and protein-based therapeutics. This guide provides a comprehensive overview of the stability and optimal storage conditions for Fmoc-2,6-dimethyl-L-tyrosine, a critical building block in solid-phase peptide synthesis (SPPS).
Core Principles of Fmoc-2,6-dimethyl-L-tyrosine Stability
Fmoc-2,6-dimethyl-L-tyrosine, like other Fmoc-protected amino acids, is susceptible to degradation through several pathways, primarily influenced by temperature, moisture, light, and pH. The most significant factor is its inherent lability to basic conditions, a property exploited for its removal during peptide synthesis.
Key Factors Influencing Stability:
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term preservation, low temperatures are essential.[1]
Moisture: The presence of water can facilitate hydrolytic degradation of the Fmoc group. It is crucial to store the compound in a dry environment.[1]
Light: While the solid powder is relatively stable, prolonged exposure to light, particularly in solution, can lead to the degradation of the light-sensitive Fmoc group.[1]
pH (Base Lability): The defining characteristic of the Fmoc group is its instability in the presence of a mild base, typically a secondary amine like piperidine. This proceeds via a β-elimination mechanism.[2]
Recommended Storage Conditions
To ensure the long-term integrity and purity of Fmoc-2,6-dimethyl-L-tyrosine, the following storage conditions are recommended:
Parameter
Condition
Rationale
Temperature
Long-term: -15°C to -20°C[1] Short-term: 2°C to 8°C[3]
Minimizes thermal degradation.
Atmosphere
Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).
Prevents exposure to moisture and atmospheric contaminants.[1][4]
Light
Stored in an opaque container or in the dark.
Protects the light-sensitive Fmoc group from photolytic degradation.[1]
Handling Precautions: Before use, it is critical to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which could compromise its stability.[4]
Degradation Pathways
The primary degradation pathway for Fmoc-2,6-dimethyl-L-tyrosine involves the base-catalyzed removal of the Fmoc group. This is the intended reaction during the deprotection step in SPPS.
Spectroscopic data for Fmoc-2,6-dimethyl-L-tyrosine (NMR, IR, MS)
A comprehensive analysis of the spectroscopic data of Fmoc-2,6-dimethyl-L-tyrosine is crucial for its application in peptide synthesis and drug development. This technical guide provides an in-depth overview of its Nucle...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the spectroscopic data of Fmoc-2,6-dimethyl-L-tyrosine is crucial for its application in peptide synthesis and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are included to aid researchers in obtaining and interpreting this information.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Fmoc-2,6-dimethyl-L-tyrosine.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm
Multiplicity
Number of Protons
Assignment
~7.77
d
2H
Fmoc aromatic protons
~7.59
d
2H
Fmoc aromatic protons
~7.40
t
2H
Fmoc aromatic protons
~7.31
t
2H
Fmoc aromatic protons
~6.75
s
2H
Tyrosine aromatic protons
~5.25
d
1H
NH
~4.65
m
1H
α-CH
~4.40
d
2H
Fmoc CH₂
~4.22
t
1H
Fmoc CH
~3.10
m
2H
β-CH₂
~2.20
s
6H
2x Ar-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm
Assignment
~175.0
C=O (Carboxylic acid)
~156.5
C=O (Urethane)
~153.0
C-OH (Tyrosine)
~143.8
Fmoc quaternary carbons
~141.3
Fmoc quaternary carbons
~130.0
Tyrosine aromatic CH
~128.0
Tyrosine quaternary carbons
~127.8
Fmoc aromatic CH
~127.1
Fmoc aromatic CH
~125.1
Fmoc aromatic CH
~120.0
Fmoc aromatic CH
~67.2
Fmoc CH₂
~55.0
α-CH
~47.2
Fmoc CH
~37.0
β-CH₂
~20.0
Ar-CH₃
Table 3: Predicted IR Data (ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Broad
O-H stretch (Carboxylic acid & Phenol)
~3060
Medium
Aromatic C-H stretch
~2950
Medium
Aliphatic C-H stretch
~1720
Strong
C=O stretch (Carboxylic acid & Urethane)
~1520
Strong
N-H bend and C-N stretch (Amide II)
~1450, 1380
Medium
C-H bend
~1230
Strong
C-O stretch
~1050
Medium
C-O stretch
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/z
Ion
432.18
[M+H]⁺
454.16
[M+Na]⁺
430.17
[M-H]⁻
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-2,6-dimethyl-L-tyrosine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
¹H NMR Acquisition:
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 500 MHz or higher.
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid Fmoc-2,6-dimethyl-L-tyrosine sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Co-add a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Fmoc-2,6-dimethyl-L-tyrosine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
Acquire spectra in both positive and negative ion modes.
Typical ESI conditions may include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Fmoc-2,6-dimethyl-L-tyrosine.
Caption: Workflow for Spectroscopic Analysis.
Foundational
The Pivotal Role of Dimethyl Groups in Fmoc-2,6-dimethyl-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH), a synthetically modified amino acid, has emerged as a critical building block in modern peptide-based d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH), a synthetically modified amino acid, has emerged as a critical building block in modern peptide-based drug discovery. The introduction of two methyl groups onto the aromatic ring of tyrosine profoundly influences the physicochemical and biological properties of peptides into which it is incorporated. This technical guide provides an in-depth analysis of the multifaceted role of these dimethyl groups, focusing on their impact on receptor binding, conformational stability, and enzymatic resistance, with a particular emphasis on opioid peptides. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
The modification of native amino acid structures is a cornerstone of medicinal chemistry, enabling the fine-tuning of peptide and protein therapeutics. Fmoc-2,6-dimethyl-L-tyrosine is a prime example of such a strategic modification. The addition of methyl groups at the 2 and 6 positions of the tyrosine phenyl ring introduces significant steric hindrance, which in turn imparts a range of desirable properties to peptide drug candidates. This guide will explore the fundamental contributions of these seemingly simple chemical additions.
The Impact of Dimethyl Groups on Peptide Properties
The primary influence of the 2,6-dimethyl substitution lies in its ability to restrict the conformational freedom of the amino acid side chain and the peptide backbone. This steric hindrance has several downstream consequences that are highly advantageous in drug design.
Enhanced Receptor Affinity and Selectivity
The incorporation of Dmt in place of Tyr has been shown to dramatically increase the binding affinity and, in some cases, alter the selectivity of peptides for their target receptors, most notably opioid receptors.[1] The restricted rotation of the Dmt side chain is thought to pre-organize the peptide into a conformation that is more favorable for receptor binding, thereby reducing the entropic penalty upon association.
Table 1: Comparison of Opioid Receptor Binding Affinities (Ki, nM)
Note: Lower Ki values indicate higher binding affinity.
Increased Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The steric bulk of the dimethyl groups in Dmt can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[1]
Table 2: Enzymatic Stability of Dmt-Containing Peptides
Peptide
Modification
Stability Metric
Result
Enkephalin
[L-Dmt¹] substitution
Half-life vs. aminopeptidase-M
4-fold higher stability compared to native Enkephalin[1]
Further quantitative data on the half-life of Dmt-containing peptides in plasma is an area of ongoing research.
Conformational Restriction
The dimethyl groups severely restrict the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tyrosine side chain. This leads to a more defined three-dimensional structure of the peptide, which can be crucial for its biological activity. While specific dihedral angle values from comparative studies are not widely available, molecular modeling studies consistently demonstrate this constraining effect.
Experimental Protocols
Synthesis of Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH)
A general route for the synthesis of Fmoc-Dmt-OH can be adapted from the synthesis of its Boc-protected counterpart. The key steps involve the synthesis of 2,6-dimethyl-L-tyrosine followed by Fmoc protection.
Protocol: Synthesis of Boc-2',6'-dimethyl-L-tyrosine (can be adapted for Fmoc protection)
This protocol is based on a microwave-assisted Negishi coupling.[3]
Preparation of the organozinc reagent: Commercially available N-Boc-L-3-iodoalanine methyl ester is reacted with zinc dust in the presence of a palladium catalyst.
Negishi Coupling: The organozinc reagent is then coupled with 4-hydroxy-3,5-dimethyl-iodobenzene under microwave irradiation in the presence of a palladium catalyst and a phosphine ligand (e.g., SPhos).
Saponification: The resulting methyl ester is hydrolyzed using a base such as lithium hydroxide to yield Boc-2',6'-dimethyl-L-tyrosine.
Fmoc Protection (Adaptation): To obtain the Fmoc-protected version, the Boc group can be removed under acidic conditions, and the resulting free amine can be reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base.
Incorporation of Fmoc-Dmt-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Dmt-OH can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol: Manual Fmoc-SPPS
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
In a separate vessel, pre-activate Fmoc-Dmt-OH (or another Fmoc-amino acid) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Degradation Assay
The stability of Dmt-containing peptides can be assessed by incubating them in biological fluids (e.g., human plasma or serum) or with specific proteases and monitoring the degradation over time by LC-MS.
Protocol: Peptide Stability in Human Plasma
Peptide Incubation: Incubate the Dmt-containing peptide and its Tyr-containing counterpart at a known concentration (e.g., 10 µM) in human plasma at 37°C.
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma-peptide mixture.
Protein Precipitation: Quench the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) to the aliquots.
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life of the peptide.
Signaling Pathways and Molecular Interactions
The enhanced biological activity of Dmt-containing peptides is a direct result of their improved interaction with their target receptors. In the case of opioid peptides, this involves the G-protein coupled opioid receptors (GPCRs).
Opioid Receptor Signaling
Opioid receptors mediate their effects by coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the α-subunit of the G-protein. The Gα-GTP and Gβγ subunits then dissociate and modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
The affinity of a Dmt-containing peptide for its receptor is typically determined using a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The incorporation of 2,6-dimethyl-L-tyrosine into peptides represents a powerful strategy for enhancing their therapeutic potential. The steric constraints imposed by the dimethyl groups lead to a cascade of beneficial effects, including increased receptor affinity, improved enzymatic stability, and a more defined conformational profile. This technical guide has provided a comprehensive overview of the role of these dimethyl groups, supported by quantitative data and detailed experimental protocols. As the field of peptide therapeutics continues to evolve, the strategic use of modified amino acids like Fmoc-Dmt-OH will undoubtedly play a crucial role in the development of novel and effective drugs.
An In-depth Technical Guide to Fmoc-Protected Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and development. Moving beyond th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and development. Moving beyond the canonical 20 proteinogenic amino acids opens up a vast chemical space, enabling the rational design of peptide-based therapeutics with enhanced potency, stability, and novel functionalities.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a mild and orthogonal protection strategy that is particularly well-suited for the assembly of complex peptides containing these unique building blocks.[1][2] This guide provides a comprehensive technical overview of Fmoc-protected unnatural amino acids, covering their synthesis, incorporation into peptides, and impact on therapeutic applications.
The Power of Unnatural Amino Acids in Drug Discovery
The introduction of UAAs can dramatically improve the drug-like properties of peptides, which are often limited by poor metabolic stability and low oral bioavailability.[3] Key advantages of incorporating UAAs include:
Enhanced Proteolytic Stability: UAAs with non-natural side chains or backbone modifications can sterically hinder the approach of proteases, significantly increasing the in vivo half-life of peptide drugs.
Conformational Constraint: The incorporation of cyclic or sterically demanding UAAs can lock the peptide into a specific bioactive conformation, leading to higher receptor affinity and selectivity.
Improved Pharmacokinetics: Modifications such as N-methylation can enhance membrane permeability and oral bioavailability.[4]
Novel Functionalities: UAAs can introduce unique chemical handles for bioconjugation, such as fluorescent probes, cross-linkers, or drug payloads in peptide-drug conjugates (PDCs).
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Unnatural Amino Acids
Fmoc-based SPPS is the most widely used method for the synthesis of peptides containing unnatural amino acids.[2] The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle of amino acid addition consists of three main steps:
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminus of the peptide chain.
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation: Quantitative Analysis of UAA Incorporation
The efficiency of incorporating Fmoc-protected unnatural amino acids can vary significantly depending on the structure of the UAA, the coupling reagents, and the reaction conditions. Sterically hindered and N-methylated amino acids often present the greatest challenges.
Table 1: Comparative Coupling Efficiencies of Representative Fmoc-Unnatural Amino Acids
Fmoc-Unnatural Amino Acid
Coupling Reagent
Activation Time (min)
Coupling Time (hr)
Coupling Efficiency (%)
Fmoc-N-methyl-Alanine-OH
HATU/DIPEA
5
1
>95
Fmoc-Aib-OH (α-aminoisobutyric acid)
HATU/HOAt/Collidine
5
4
~90
Fmoc-β-Alanine-OH
HBTU/HOBt/DIPEA
2
1
>99
Fmoc-D-Phenylalanine-OH
DIC/HOBt
5
2
>99
Fmoc-L-propargylglycine-OH
COMU/DIPEA
2
1
>99
Note: Coupling efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions. The data presented here are representative values.
Table 2: Fmoc Deprotection Times for Selected Amino Acids
Resin-Bound Amino Acid
Deprotection Reagent
Deprotection Time (min) for >99% Completion
Fmoc-Leucine-Resin
20% Piperidine in DMF
~5-10
Fmoc-Arginine(Pbf)-Resin
20% Piperidine in DMF
~10-20
Fmoc-N-methyl-Alanine-Resin
20% Piperidine in DMF
~10-15
Note: Deprotection times can be influenced by factors such as peptide aggregation and steric hindrance around the Fmoc group.
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the incorporation of an Fmoc-protected unnatural amino acid.
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 3 minutes.
Drain the solution.
Repeat the addition of 20% piperidine in DMF and agitate for 7 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Coupling:
In a separate vial, dissolve the Fmoc-protected unnatural amino acid (4 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.
Pre-activate the mixture for 1-5 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction mixture for 1-4 hours. For sterically hindered UAAs, longer coupling times or double coupling may be necessary.[5]
Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
Monitoring (Optional): Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) on a small sample of resin beads to confirm the completion of the coupling reaction.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[6][7] For peptides containing methionine, a specific cocktail like Reagent H (TFA/phenol/thioanisole/water/EDT/dimethylsulfide/ammonium iodide) can be used to prevent oxidation.[8]
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet with cold diethyl ether.
Dry the crude peptide under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (MS).
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[9][10]
Collect the filtrate from the two piperidine treatment steps of the deprotection procedure in a volumetric flask of known volume.
Dilute the flask to the mark with DMF.
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using a 20% piperidine in DMF solution as a blank.
Calculate the loading of the resin (mmol/g) using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × path length (cm))
(where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct).
Visualization of Signaling Pathways and Experimental Workflows
Somatostatin Receptor (SSTR) Signaling Pathway
Peptides containing unnatural amino acids are being explored as potent and selective ligands for G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs). Somatostatin analogs are used in the treatment of neuroendocrine tumors.[11] The incorporation of unnatural amino acids can enhance the affinity and selectivity for specific SSTR subtypes. The following diagram illustrates the general signaling cascade upon activation of an SSTR by a somatostatin analog.
Simplified SSTR signaling pathway activated by a somatostatin analog.
Mechanism of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Unnatural amino acids are also incorporated into enzyme inhibitors. For example, inhibitors of dipeptidyl peptidase-4 (DPP-4) are used to treat type 2 diabetes. These inhibitors often contain a UAA that forms a stable covalent or non-covalent interaction with the active site of the enzyme.
Application Notes and Protocols for Fmoc-2,6-dimethyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a sterically hindered, non-proteinogenic amino acid derivative that has garnered significant inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a sterically hindered, non-proteinogenic amino acid derivative that has garnered significant interest in the field of peptide-based drug discovery. Its incorporation into peptide sequences, particularly those targeting opioid receptors, has been shown to substantially enhance biological activity, receptor affinity, and selectivity. The presence of two methyl groups on the aromatic ring of the tyrosine side chain introduces conformational constraints and increases hydrophobicity, which can lead to improved metabolic stability and bioavailability of the resulting peptides.
These application notes provide a comprehensive overview of the use of Fmoc-Dmt-OH in solid-phase peptide synthesis (SPPS), offering detailed protocols for its efficient incorporation into peptide chains, strategies to overcome potential challenges associated with its steric bulk, and methods for the characterization of the final peptide product.
Key Applications
The primary application of Fmoc-Dmt-OH lies in the synthesis of peptide analogs with enhanced pharmacological profiles. It is a crucial building block for:
Opioid Peptides: The substitution of the N-terminal tyrosine with Dmt in various opioid peptides has been a widely successful strategy to increase potency and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. A notable example is the synthesis of [Dmt¹]DALDA, an analog of the opioid peptide DALDA, which exhibits significantly increased affinity for the µ-opioid receptor.
Constrained Peptides: The steric hindrance imparted by the dimethylated tyrosine residue can be strategically employed to induce specific secondary structures, such as β-turns, within a peptide sequence. This conformational restriction can be advantageous in mimicking the bioactive conformation of a peptide, thereby improving its interaction with its biological target.
Metabolically Stabilized Peptides: The methyl groups can shield the peptide backbone from enzymatic degradation, leading to an extended plasma half-life and improved pharmacokinetic properties.
Data Presentation: Physicochemical Properties and Synthesis Parameters
The following tables summarize key data related to Fmoc-2,6-dimethyl-L-tyrosine and its application in SPPS.
Table 1: Physicochemical Properties of Fmoc-2,6-dimethyl-L-tyrosine
Property
Value
Molecular Formula
C₂₆H₂₅NO₅
Molecular Weight
431.48 g/mol
Appearance
Off-white powder
Purity (Typical)
≥98% (HPLC)
Solubility
Soluble in DMF, NMP, and DCM/DMF mixtures
Table 2: Recommended SPPS Coupling Conditions for Fmoc-2,6-dimethyl-L-tyrosine
Parameter
Recommendation
Notes
Resin
Rink Amide, Wang, or 2-Chlorotrityl Chloride resin
Choice depends on the desired C-terminal functionality (amide or carboxylic acid).
Solvent
DMF or NMP
NMP can be beneficial in reducing aggregation of the growing peptide chain.
Coupling Reagent
HATU, HCTU, or PyBOP
These reagents are highly effective for coupling sterically hindered amino acids.
Base
DIPEA or 2,4,6-Collidine
Use 2-4 equivalents relative to the amino acid.
Equivalents (Fmoc-Dmt-OH:Coupling Reagent:Base)
3-5 : 2.9-4.9 : 6-10
An excess of reagents is recommended to drive the reaction to completion.
Coupling Time
2-4 hours (or double coupling)
Extended coupling times or a second coupling cycle are often necessary due to steric hindrance.[1]
Monitoring
Kaiser Test
A negative Kaiser test (yellow/colorless beads) indicates complete coupling.[2][3]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-2,6-dimethyl-L-tyrosine
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Dmt-OH into a growing peptide chain on a solid support.
Materials:
Fmoc-protected peptide-resin
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH)
Coupling reagent (e.g., HATU)
Base (e.g., DIPEA)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Dichloromethane (DCM)
20% (v/v) Piperidine in DMF
Kaiser test solutions
Procedure:
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or DCM in a reaction vessel for 30-60 minutes.
Fmoc Deprotection:
Drain the solvent.
Add a solution of 20% piperidine in DMF to the resin.
Agitate the mixture for 5 minutes.
Drain the solution.
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Kaiser Test (Optional but Recommended):
Take a small sample of the resin beads.
Wash the beads with DMF and then ethanol.
Perform the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
Coupling of Fmoc-2,6-dimethyl-L-tyrosine:
In a separate vial, dissolve Fmoc-Dmt-OH (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF.
Pre-activate the mixture for 2-5 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the mixture at room temperature for 2-4 hours.
Monitoring the Coupling Reaction:
Take a small sample of the resin beads.
Wash the beads thoroughly with DMF.
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended. To do this, drain the reaction solution and repeat step 4 with a freshly prepared activated Fmoc-Dmt-OH solution.
Washing:
Once the coupling is complete, drain the reaction solution.
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.
Capping (Optional): If a double coupling still results in a positive Kaiser test, capping the unreacted amines with acetic anhydride can be performed to prevent the formation of deletion sequences.
This cycle is repeated for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.
Cleavage:
Place the dry peptide-resin in a reaction vessel.
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
Gently agitate the mixture at room temperature for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
Peptide Precipitation:
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Slowly add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
Peptide Isolation:
Allow the peptide to precipitate at -20°C for at least 30 minutes.
Centrifuge the mixture to pellet the precipitated peptide.
Carefully decant the ether.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to determine its purity.
Visualization of Key Processes
Opioid Receptor Signaling Pathway
The incorporation of 2,6-dimethyl-L-tyrosine into opioid peptides primarily modulates their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway initiated upon agonist binding to an opioid receptor.
Application Note: A Robust Protocol for the Automated Solid-Phase Synthesis of Peptides Containing the Sterically Hindered Residue Fmoc-2,6-dimethyl-L-tyrosine
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Introduction The incorporation of sterically hindered amino acids into peptide sequences is a critica...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Introduction
The incorporation of sterically hindered amino acids into peptide sequences is a critical strategy for developing novel therapeutics with enhanced proteolytic stability, constrained conformations, and improved receptor affinity and selectivity. Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a valuable building block in this regard, as the two methyl groups flanking the phenolic hydroxyl group introduce significant steric bulk. However, this steric hindrance poses a considerable challenge during solid-phase peptide synthesis, often leading to incomplete coupling reactions, deletion sequences, and low yields of the target peptide.
This application note provides a detailed and optimized protocol for the efficient incorporation of Fmoc-2,6-dimethyl-L-tyrosine into peptide chains using an automated peptide synthesizer. The protocol emphasizes the use of potent activating reagents and optimized reaction conditions to overcome the steric barrier and achieve high coupling efficiency.
Challenges in Coupling Fmoc-2,6-dimethyl-L-tyrosine
The primary obstacle in the coupling of Fmoc-2,6-dimethyl-L-tyrosine is the steric hindrance created by the two methyl groups on the aromatic ring. This bulkiness impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling protocols often result in low coupling yields. To address this, more potent coupling reagents and modified protocols are necessary.
Recommended Coupling Reagents and Strategies
For challenging couplings involving sterically hindered amino acids like Fmoc-Dmt-OH, the use of highly reactive onium salt-based coupling reagents is strongly recommended. Reagents such as HATU, HBTU, and COMU have demonstrated superior performance compared to standard carbodiimide-based methods.[1] These reagents form highly reactive activated esters that facilitate efficient acylation of the sterically encumbered amine.
In addition to the choice of coupling reagent, the following strategies can be employed to further enhance coupling efficiency:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve the yield.[2]
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagent can drive the reaction to completion.[3]
Elevated Temperature: In some cases, performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) can help overcome the activation energy barrier, although this should be done with caution to minimize the risk of racemization.
Data Presentation: Comparison of Coupling Reagents
While direct quantitative data for the coupling of Fmoc-2,6-dimethyl-L-tyrosine is not extensively published in a comparative format, the following table provides representative data based on the coupling of other sterically hindered amino acids. This data illustrates the expected trends in coupling efficiency and should serve as a guideline for reagent selection.
Coupling Reagent
Reagent Type
Relative Reactivity
Typical Coupling Time (for hindered residues)
Expected Purity of Crude Peptide
Key Advantages
HATU
Aminium Salt
Very High
1 - 2 hours
> 90%
Highly efficient for difficult couplings, low racemization.[1]
HBTU
Aminium Salt
High
2 - 4 hours
> 85%
Reliable and effective for many hindered couplings.[4]
This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol. Adjustments may be necessary based on the specific instrument and scale.
Materials and Reagents:
Fmoc-Rink Amide resin (or other suitable solid support)
Fmoc-protected amino acids, including Fmoc-2,6-dimethyl-L-tyrosine
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Protocol Steps:
Resin Swelling:
Place the resin in the reaction vessel of the peptide synthesizer.
Swell the resin in DMF for at least 30 minutes with gentle agitation.
Fmoc-Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 3 minutes, then drain.
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles).
Coupling of Fmoc-2,6-dimethyl-L-tyrosine (Double Coupling Protocol):
First Coupling:
In a separate vial, dissolve Fmoc-2,6-dimethyl-L-tyrosine (4 equivalents) and HATU (3.9 equivalents) in DMF.
Add DIPEA (8 equivalents) to the solution and allow for pre-activation for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
Agitate for 1 to 2 hours at room temperature.
Drain the coupling solution and wash the resin with DMF (3 cycles).
Second Coupling:
Repeat the coupling step with a fresh solution of activated Fmoc-2,6-dimethyl-L-tyrosine as described above.
Agitate for another 1 to 2 hours.
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 cycles).
Monitoring the Coupling Reaction (Optional Manual Check):
After the second coupling, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), an additional coupling cycle may be necessary.
Chain Elongation:
Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent amino acids as programmed in the synthesizer. For non-hindered amino acids, a single coupling of 30-60 minutes is typically sufficient.
Final Deprotection:
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
Dry the crude peptide pellet under vacuum.
Purification and Analysis:
Purify the crude peptide by reversed-phase HPLC.
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Workflow Diagram
Caption: Workflow for the automated synthesis of peptides containing Fmoc-2,6-dimethyl-L-tyrosine.
Troubleshooting
Incomplete Coupling (Positive Kaiser Test):
Solution: Perform an additional coupling cycle. Ensure that the reagents are fresh and the solvent is of high purity. For subsequent hindered couplings, consider increasing the coupling time.
Low Yield of Crude Peptide:
Solution: This can be a consequence of incomplete coupling at one or more steps. Review the synthesis record to identify any potentially difficult couplings and optimize the protocol for those specific residues. Ensure efficient swelling of the resin before starting the synthesis.
Presence of Deletion Sequences in Mass Spectrum:
Solution: This is a direct result of incomplete coupling. Implement a capping step after the coupling of hindered amino acids to block any unreacted N-terminal amines. A common capping solution is 10% acetic anhydride and 10% DIPEA in DMF.
Conclusion
The successful incorporation of the sterically hindered amino acid Fmoc-2,6-dimethyl-L-tyrosine in a peptide synthesizer is achievable with a carefully optimized protocol. The use of potent coupling reagents such as HATU, combined with strategies like extended coupling times and double coupling, is crucial for overcoming the steric hindrance and achieving high coupling efficiency. This application note provides a robust framework for researchers to synthesize peptides containing this and other challenging amino acids, thereby facilitating the development of novel and potent peptide-based therapeutics.
Application Notes and Protocols for the Deprotection of Fmoc-2,6-dimethyl-L-tyrosine using Piperidine
For Researchers, Scientists, and Drug Development Professionals Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. The removal of the Fmoc group is a critical step in the iterative cycle of peptide chain elongation and is most commonly achieved using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).
Fmoc-2,6-dimethyl-L-tyrosine is a sterically hindered amino acid derivative used in the synthesis of specialty peptides. The presence of two methyl groups on the aromatic ring can significantly influence the rate and efficiency of the Fmoc deprotection reaction. This document provides detailed application notes and protocols for the efficient deprotection of Fmoc-2,6-dimethyl-L-tyrosine using piperidine, addressing the challenges posed by steric hindrance and offering strategies for complete and efficient deprotection.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine proceeds via a β-elimination mechanism. The process can be summarized in the following steps:
Proton Abstraction: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl ring.
β-Elimination: This proton abstraction leads to the formation of a carbanion, which then undergoes a β-elimination reaction, resulting in the cleavage of the C-O bond and the release of the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF).
Dibenzofulvene (DBF) Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess piperidine in the reaction mixture to form a stable adduct. This prevents the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Challenges with Sterically Hindered Residues
The steric bulk introduced by the two methyl groups in Fmoc-2,6-dimethyl-L-tyrosine can hinder the approach of the piperidine base to the acidic proton on the fluorenyl group. This can lead to slower and potentially incomplete deprotection under standard conditions, resulting in the formation of deletion sequences in the final peptide product. To overcome this, modified protocols with longer reaction times or the use of stronger base systems may be necessary.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Sterically Hindered vs. Unhindered Fmoc-Amino Acids
20% Piperidine in DMF or 2% DBU/2% Piperidine in DMF
Typical Deprotection Time
5-15 minutes
20-40 minutes (with 20% Piperidine) or 5-10 minutes (with DBU/Piperidine)
Deprotection Efficiency
>99%
Often lower with standard conditions, approaching >99% with optimized protocols
Potential Side Reactions
Minimal
Increased risk of incomplete deprotection leading to deletion sequences.
Note: The data for the sterically hindered amino acid is extrapolated from studies on other hindered residues and represents expected trends. Actual times may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Quantitative Analysis of Deprotection Kinetics (Half-life, t½)
Deprotection solution: 20% (v/v) piperidine in DMF
Solid-phase peptide synthesis reaction vessel
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 20 minutes at room temperature.
Drain: Drain the deprotection solution.
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 20 minutes.
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection. A negative (yellow) result suggests incomplete deprotection, and an additional deprotection cycle may be required.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for difficult or sterically hindered sequences where standard piperidine deprotection may be incomplete.
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
Deprotection: Drain the DMF and add the 2% DBU/2% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.
Drain: Drain the deprotection solution.
Second Deprotection (Optional): For particularly difficult sequences, repeat the deprotection step with fresh reagent.
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Monitoring the Deprotection Reaction
The progress of the Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm.
Procedure for UV Monitoring:
Collect the filtrate from the deprotection steps.
Dilute a small aliquot of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
Measure the absorbance at 301 nm using 20% piperidine in DMF as a blank.
The completeness of the reaction can be determined by observing a plateau in the absorbance over time.
Mandatory Visualizations
Figure 2: Experimental workflow for Fmoc deprotection and peptide synthesis cycle.
Conclusion
The deprotection of Fmoc-2,6-dimethyl-L-tyrosine presents a challenge due to steric hindrance. While standard 20% piperidine in DMF can be effective, it often requires extended reaction times. For more efficient and reliable deprotection, a solution of 2% DBU and 2% piperidine in DMF is recommended. Careful monitoring of the deprotection reaction, for instance by using the Kaiser test or UV-Vis spectrophotometry, is crucial to ensure complete removal of the Fmoc group and to prevent the formation of deletion sequences, thereby ensuring the synthesis of high-purity peptides.
Application Notes and Protocols: Incorporation of Fmoc-2,6-dimethyl-L-tyrosine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified amino acid that serves as a crucial building block in modern peptide-bas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified amino acid that serves as a crucial building block in modern peptide-based drug discovery. Its incorporation in place of L-tyrosine (Tyr) in bioactive peptide sequences has been shown to confer remarkable pharmacological properties. The two methyl groups on the aromatic ring of the tyrosine side chain introduce steric hindrance, which can significantly influence peptide conformation, receptor binding affinity, and enzymatic stability.[1][2] This modification has been particularly impactful in the field of opioid research, leading to the development of peptides with enhanced potency, altered receptor selectivity, and improved pharmacokinetic profiles.[3][4][5][6][7] These application notes provide a comprehensive guide to the incorporation of Fmoc-Dmt-OH into bioactive peptides, including detailed protocols and an overview of its impact on biological activity.
Advantages of Incorporating 2,6-dimethyl-L-tyrosine
The substitution of tyrosine with Dmt in peptide ligands offers several key advantages for drug development:
Enhanced Bioactivity: The presence of Dmt can dramatically increase the potency of peptides. For instance, replacing Tyr with L-Dmt in Leu-enkephalin resulted in a 187-fold increase in activity in the guinea pig ileum (GPI) assay and a 356-fold increase in binding affinity for the µ-opioid receptor.[5]
Increased Enzymatic Stability: The methyl groups on the aromatic ring can sterically hinder the approach of peptidases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its half-life.[5]
Modulation of Receptor Selectivity: The incorporation of Dmt can alter the selectivity profile of a peptide for different receptor subtypes. For example, the introduction of L-Dmt into the delta-opioid receptor ligand Leu-enkephalin enhanced its affinity for the mu-opioid receptor more than the delta receptor, thus reducing its delta selectivity.[5]
Conformational Restriction: The bulky dimethylated aromatic ring restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity.
Data Presentation: Bioactivity of Dmt-Containing Peptides
The following table summarizes the in vitro bioactivity and receptor binding affinities of representative opioid peptides where L-tyrosine (Tyr) has been replaced by L-2,6-dimethyltyrosine (Dmt).
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
Drain the solution.
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) or HATU (3 equivalents) in DMF.
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.
Special Consideration for Fmoc-Dmt-OH: Due to the steric hindrance of the dimethylated tyrosine, a longer coupling time (up to 4 hours) or a double coupling may be necessary to ensure complete reaction. Monitoring the coupling reaction with a Kaiser test is highly recommended. If the Kaiser test is positive (indicating free amines), repeat the coupling step.
Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the crude peptide.
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
Purification and Characterization: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Proceed to purification (Protocol 2) and characterization (Protocol 3).
Protocol 2: Purification of Dmt-Containing Peptides by RP-HPLC
Materials:
Crude Dmt-containing peptide
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
Mobile Phase A: 0.1% TFA in water
Mobile Phase B: 0.1% TFA in acetonitrile
Lyophilizer
Procedure:
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A).
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
Injection and Separation: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The increased hydrophobicity of Dmt-containing peptides may require a modified gradient with a slower increase in acetonitrile concentration to achieve optimal separation.[1]
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: Characterization of Dmt-Containing Peptides by Mass Spectrometry
Materials:
Purified Dmt-containing peptide
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Appropriate matrix for MALDI (if applicable)
Procedure:
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of the Dmt-containing peptide to confirm its identity. The mass of a 2,6-dimethyl-L-tyrosine residue is 207.26 g/mol .
Tandem MS (MS/MS): For sequence confirmation, perform tandem mass spectrometry on the parent ion. The fragmentation pattern will provide information about the amino acid sequence of the peptide.[8][9]
Signaling Pathways and Experimental Workflows
The incorporation of Dmt into opioid peptides primarily affects their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways of the mu, delta, and NOP (Nociceptin/Orphanin FQ) opioid receptors, as well as a typical experimental workflow for the synthesis and evaluation of Dmt-containing peptides.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Dmt-Peptide Synthesis and Evaluation.
Application Notes and Protocols: Utilizing Fmoc-2,6-dimethyl-L-tyrosine for the Creation of Advanced Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals Introduction The generation of diverse peptide libraries is a cornerstone of modern drug discovery, enabling the identification of novel therapeutic leads,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of diverse peptide libraries is a cornerstone of modern drug discovery, enabling the identification of novel therapeutic leads, diagnostic agents, and research tools. The incorporation of non-canonical amino acids into these libraries significantly expands their chemical diversity and can impart advantageous properties such as increased proteolytic stability, enhanced receptor affinity, and constrained conformations. This document provides detailed application notes and protocols for the use of Fmoc-2,6-dimethyl-L-tyrosine, a modified aromatic amino acid, in the synthesis of peptide libraries. The introduction of methyl groups at the 2 and 6 positions of the tyrosine ring sterically hinders rotation and can influence peptide-protein interactions, making it a valuable tool for exploring novel chemical space.
Advantages of Incorporating Fmoc-2,6-dimethyl-L-tyrosine into Peptide Libraries
The inclusion of 2,6-dimethyl-L-tyrosine (Dmt) in place of L-tyrosine can confer several beneficial properties to peptides, which are highly desirable when constructing peptide libraries for screening.
Enhanced Receptor Affinity and Modulated Selectivity: The dimethyl substitution can lead to a significant increase in binding affinity for target receptors. For instance, the replacement of Tyrosine with L-Dmt in Leu-enkephalin resulted in a 356-fold increase in affinity for the µ-opioid receptor and a 46-fold increase for the δ-opioid receptor[1]. Similarly, its incorporation into another opioid peptide analog led to a 69-fold increase in µ-receptor affinity and a 341-fold increase in δ-receptor affinity[1]. This suggests that libraries containing this residue may yield hits with substantially higher potency.
Increased Proteolytic Stability: The steric bulk of the two methyl groups can shield the adjacent peptide bonds from enzymatic degradation. For example, an L-Dmt containing enkephalin analog exhibited a 4-fold higher stability against aminopeptidase-M compared to the native peptide[1]. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Conformational Rigidity: The dimethyl substitution restricts the rotational freedom of the aromatic side chain, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can lead to more specific and higher affinity interactions.
Key Applications
Peptide libraries incorporating Fmoc-2,6-dimethyl-L-tyrosine are particularly well-suited for screening against targets where aromatic interactions and conformational constraint are key determinants of binding.
G-Protein Coupled Receptors (GPCRs): Given the demonstrated success of Dmt-containing peptides in modulating opioid receptors, a major class of GPCRs, libraries featuring this modification are prime candidates for screening against other GPCRs.
Tyrosine Kinases: As tyrosine phosphorylation is a critical signaling event, peptide libraries containing a modified, non-phosphorylatable tyrosine analog could be used to identify inhibitors or modulators of tyrosine kinase activity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Combinatorial Peptide Library using Fmoc-2,6-dimethyl-L-tyrosine
This protocol outlines the synthesis of a "one-bead-one-compound" (OBOC) peptide library using the split-and-pool method.
Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain and repeat the treatment for 15 minutes.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Split Synthesis (for each coupling cycle):
Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.
Amino Acid Coupling:
In separate reaction vessels for each resin portion, add a solution of the corresponding Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
For the portion designated for the modified residue, use Fmoc-2,6-dimethyl-L-tyrosine.
Shake the reaction vessels for 2 hours at room temperature.
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.
Pool and Mix:
After complete coupling, combine all resin portions into a single vessel.
Wash the pooled resin thoroughly with DMF and DCM.
Repeat Cycles: Repeat steps 2-5 for the desired length of the peptide library.
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
Side-Chain Deprotection and Cleavage:
Wash the resin with DCM and dry under vacuum.
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the peptides by adding cold diethyl ether.
Centrifuge to pellet the peptides, decant the ether, and dry the peptide library.
Protocol 2: On-Bead Screening of an OBOC Library against a Soluble Receptor
This protocol describes a general method for screening an OBOC library against a fluorescently labeled target protein.
Materials:
Peptide library on beads (from Protocol 1, before cleavage)
Target protein, fluorescently labeled (e.g., with FITC or a fluorescent antibody)
Binding buffer (e.g., PBS with 0.1% BSA)
Wash buffer (e.g., PBS with 0.05% Tween-20)
Microscope with fluorescence capabilities
Micromanipulator
Procedure:
Library Preparation:
Wash the peptide library beads with binding buffer.
Resuspend the beads in binding buffer.
Incubation with Target:
Add the fluorescently labeled target protein to the bead suspension at a predetermined concentration.
Incubate for 1-2 hours at 4°C with gentle agitation.
Washing:
Wash the beads extensively with wash buffer to remove non-specifically bound protein.
Wash with binding buffer to remove the detergent.
Identification of "Hits":
Observe the beads under a fluorescence microscope.
Beads exhibiting a strong fluorescent signal are considered "hits".
Isolation of "Hit" Beads:
Using a micromanipulator, isolate the individual fluorescent beads.
Peptide Sequencing:
Cleave the peptide from the isolated single bead and determine its sequence using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS).
Data Presentation
The following tables provide a hypothetical comparison of properties between peptides containing L-Tyrosine and those with 2,6-dimethyl-L-Tyrosine, based on the trends observed in the literature[1].
Table 1: Receptor Binding Affinity (IC50, nM)
Peptide Analog
Target Receptor
L-Tyrosine
2,6-dimethyl-L-Tyrosine
Fold Improvement
Leu-Enkephalin
µ-Opioid
1780
5
356
Leu-Enkephalin
δ-Opioid
11.5
0.25
46
YRFB
µ-Opioid
3.4
0.05
69
YRFB
δ-Opioid
24.2
0.07
341
Table 2: Enzymatic Stability
Peptide Analog
Enzyme
Half-life (min) with L-Tyrosine
Half-life (min) with 2,6-dimethyl-L-Tyrosine
Fold Improvement
Leu-Enkephalin
Aminopeptidase-M
15
60
4
Visualizations
Experimental workflow for peptide library synthesis and screening.
Simplified opioid receptor signaling pathway.
Conclusion
The incorporation of Fmoc-2,6-dimethyl-L-tyrosine into peptide libraries represents a powerful strategy to expand chemical diversity and identify novel peptide-based molecules with enhanced therapeutic potential. The protocols and data presented herein provide a framework for the synthesis and screening of such libraries. The expected improvements in receptor affinity and proteolytic stability make this modified amino acid a valuable asset in the quest for new drug candidates. Further exploration of libraries containing this and other non-canonical amino acids will undoubtedly continue to push the boundaries of peptide-based drug discovery.
Probing Protein-Protein Interactions with Fmoc-2,6-dimethyl-L-tyrosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified, sterically hindered amino acid that has emerged as a valuable tool in p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified, sterically hindered amino acid that has emerged as a valuable tool in peptide chemistry and drug discovery. Its unique structural feature, the presence of two methyl groups on the phenyl ring of tyrosine, imparts enhanced hydrophobicity and conformational rigidity to peptides into which it is incorporated. These properties can lead to increased metabolic stability, bioavailability, and binding affinity for target proteins. While extensively utilized in the development of potent and selective opioid receptor ligands, the application of Fmoc-Dmt-OH is expanding to the broader field of studying and modulating protein-protein interactions (PPIs) that are central to numerous signaling pathways implicated in disease.
This document provides detailed application notes and experimental protocols for the use of Fmoc-Dmt-OH in the design and characterization of peptide-based modulators of PPIs.
Key Applications
The incorporation of 2,6-dimethyl-L-tyrosine (Dmt) into peptides can significantly enhance their ability to disrupt or stabilize protein-protein interactions. The dimethyl substitution can provide a "hydrophobic footprint" that improves binding to hydrophobic pockets on protein surfaces. This has been particularly effective in targeting PPIs characterized by shallow and extended binding interfaces, which are often considered "undruggable" with small molecules.
Potential applications for Dmt-containing peptides include:
Inhibition of oncogenic pathways: Targeting interactions involving proteins such as p53-MDM2 and Grb2-Sos1.
Modulation of signal transduction cascades: Probing the role of specific PPIs in cellular signaling.
Development of novel therapeutics: Designing peptide-based drugs with improved pharmacological properties.
Data Presentation: Quantitative Analysis of Peptide-Protein Interactions
The effectiveness of a Dmt-containing peptide in modulating a PPI is quantified by its binding affinity to the target protein. Techniques such as Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Förster Resonance Energy Transfer (FRET) are commonly employed to determine the dissociation constant (Kd), a measure of binding affinity where a lower Kd value indicates a stronger interaction.
Table 1: Example Binding Affinities of Peptides Targeting the p53-MDM2 Interaction
Note: While these examples do not contain Dmt, they illustrate the range of binding affinities that can be achieved with peptide-based inhibitors of PPIs. The incorporation of Dmt would be a rational design strategy to potentially further enhance the affinity and stability of such peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Dmt-Containing Peptide
This protocol outlines the manual synthesis of a generic Dmt-containing peptide using Fmoc chemistry.
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.
Shake for 5 minutes.
Drain the solution and repeat the piperidine treatment for another 15 minutes.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling:
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or Fmoc-Dmt-OH) and 4 equivalents of OxymaPure in DMF.
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Shake for 2 hours at room temperature.
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
Wash the resin with DMF (5 times) and DCM (3 times).
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the synthesis of a Dmt-containing peptide.
Isothermal Titration Calorimetry (ITC) for Measuring Peptide-Protein Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
ITC instrument (e.g., MicroCal ITC200)
Purified target protein
Purified Dmt-containing peptide
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
Syringe for the ITC instrument
Sample cell for the ITC instrument
Procedure:
Sample Preparation:
Dialyze both the protein and peptide samples extensively against the same dialysis buffer to minimize buffer mismatch effects.
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
Degas both solutions immediately before the experiment to prevent bubble formation.
Instrument Setup:
Set the experimental temperature (e.g., 25 °C).
Fill the reference cell with dialysis buffer.
Load the sample cell with the protein solution (e.g., 10-50 µM).
Load the injection syringe with the peptide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).
Titration:
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.
Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
Control Experiment: Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the experimental data.
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, ΔH, and ΔS.
Diagram: ITC Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, the displacement of a fluorescently labeled peptide from its protein target by an unlabeled competitor (e.g., a Dmt-containing peptide) is monitored.
Materials:
Fluorescence polarization plate reader
Black, low-binding microplates (e.g., 384-well)
Fluorescently labeled probe peptide (known to bind the target protein)
Purified target protein
Unlabeled Dmt-containing competitor peptide
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
Procedure:
Determine Optimal Probe and Protein Concentrations:
Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent probe peptide to determine the Kd of their interaction and the protein concentration that gives a suitable assay window (e.g., 80% bound).
Competition Assay:
Prepare a serial dilution of the unlabeled Dmt-containing competitor peptide in the assay buffer.
In the microplate, add a fixed concentration of the target protein and the fluorescent probe peptide (determined in step 1) to each well.
Add the serially diluted competitor peptide to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
Measurement:
Measure the fluorescence polarization in the plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis:
Plot the fluorescence polarization values as a function of the logarithm of the competitor peptide concentration.
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Applications of Fmoc-2,6-dimethyl-L-tyrosine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified, sterically hindered amino acid that has become an invaluable tool in mo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a synthetically modified, sterically hindered amino acid that has become an invaluable tool in modern drug design and discovery, particularly in the field of peptide and peptidomimetic therapeutics. Its unique structural feature, the presence of two methyl groups on the aromatic ring of tyrosine, imparts significant conformational constraints. This modification has been shown to enhance the biological activity, receptor selectivity, and metabolic stability of peptides, making it a key building block in the development of novel drug candidates.
The primary application of Fmoc-Dmt-OH lies in its incorporation into opioid peptides. The replacement of the endogenous tyrosine residue with Dmt at the N-terminus of opioid peptides has consistently resulted in analogues with dramatically increased potency and, in some cases, altered receptor selectivity profiles.[1][2][3] This enhancement is attributed to the restricted rotation of the aromatic side chain, which is thought to favor a bioactive conformation for receptor binding.[4] Beyond opioid research, the principles of conformational constraint offered by Fmoc-Dmt-OH are applicable to a wide range of peptide-based drug discovery programs targeting G-protein coupled receptors (GPCRs) and other protein-protein interactions.
These application notes provide a comprehensive overview of the utility of Fmoc-Dmt-OH, including detailed protocols for its incorporation into synthetic peptides, quantitative data on the resulting biological activities, and diagrams illustrating relevant biological pathways and experimental workflows.
Key Applications
Enhanced Receptor Affinity and Potency: The incorporation of Dmt in place of Tyrosine (Tyr) in opioid peptides has been shown to significantly increase binding affinity for opioid receptors, particularly the mu (µ) and delta (δ) receptors. This often translates to a substantial increase in agonist potency.[5][6]
Modulation of Receptor Selectivity: Strategic placement of Dmt can alter the selectivity profile of a peptide, allowing for the development of ligands that preferentially target a specific receptor subtype.[7]
Increased Metabolic Stability: The methyl groups on the aromatic ring can sterically hinder enzymatic degradation, leading to an extended biological half-life of the peptide.
Peptidomimetic Design: Fmoc-Dmt-OH is a crucial component in the design of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties while retaining biological activity.[3]
Bioconjugation and Drug Delivery: The Fmoc protecting group facilitates straightforward incorporation into solid-phase peptide synthesis (SPPS), enabling the creation of complex bioconjugates for targeted drug delivery and diagnostic applications.
Quantitative Data: Biological Activity of Dmt-Containing Peptides
The following table summarizes the in vitro binding affinities and functional activities of representative opioid peptides where Tyrosine has been substituted with 2,6-dimethyl-L-tyrosine.
This protocol outlines the manual solid-phase synthesis of a peptide containing the sterically hindered amino acid, Fmoc-Dmt-OH, using a standard Fmoc/tBu strategy on a Rink Amide resin.
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 1 hour with gentle agitation.
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.
Agitate for 5 minutes, then drain.
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
Wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling (Standard Amino Acids):
In a separate tube, pre-activate the standard Fmoc-amino acid (3-4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).
Incorporation of Fmoc-2,6-dimethyl-L-tyrosine (Sterically Hindered Coupling):
Due to the steric hindrance of the dimethylated tyrosine, a more robust coupling strategy is recommended.
Pre-activation: In a separate vessel, dissolve Fmoc-Dmt-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 2-5 minutes.[8]
First Coupling: Add the activated Fmoc-Dmt-OH solution to the deprotected resin and agitate for 45-60 minutes.[8]
Wash the resin with DMF.
Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-Dmt-OH as described above and add it to the resin. Agitate for an additional 45-60 minutes to ensure the reaction goes to completion.[1][8]
Wash the resin thoroughly with DMF (3-5 times).
Perform a Kaiser test to confirm complete coupling.
Chain Elongation: Repeat steps 2 and 3 (or 4 for other hindered residues) for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
Procedure:
Place the dried peptide-resin in a suitable reaction vessel.
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin (approximately 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the cleavage mixture to separate the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
Procedure:
Purification:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Collect fractions corresponding to the desired peptide peak.
Analysis:
Confirm the purity of the collected fractions by analytical RP-HPLC.
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Mu-opioid receptor signaling pathway activated by a Dmt-containing peptide.
Caption: Experimental workflow for SPPS of a Dmt-containing peptide.
Application Notes and Protocols: Synthesis and Evaluation of Opioid Peptides Incorporating Fmoc-2,6-dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals Introduction The substitution of tyrosine with the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) in opioid peptides has emerged as a powerful strategy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of tyrosine with the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) in opioid peptides has emerged as a powerful strategy in modern medicinal chemistry for the development of novel analgesics. The incorporation of Dmt at the N-terminus, a critical position for receptor interaction, has been shown to significantly enhance the potency, receptor affinity, and metabolic stability of various opioid peptides. The two methyl groups on the phenolic ring of tyrosine restrict the conformational freedom of the peptide, leading to a more favorable orientation for receptor binding, particularly at the µ-opioid receptor (MOR). This modification has been successfully applied to endogenous peptides like enkephalins and dermorphins, as well as synthetic peptide libraries, to generate ligands with improved pharmacological profiles.
These application notes provide detailed protocols for the synthesis of opioid peptides containing Fmoc-2,6-dimethyl-L-tyrosine using solid-phase peptide synthesis (SPPS), as well as methodologies for their in vitro evaluation. The dermorphin analog [Dmt¹]DALDA is used as a representative example to illustrate the significant impact of this modification.
Data Presentation: Enhanced Potency and Receptor Affinity
The incorporation of 2,6-dimethyl-L-tyrosine in place of L-tyrosine at position 1 of opioid peptides leads to a substantial increase in their biological activity. The following tables summarize the quantitative data for the dermorphin analog [Dmt¹]DALDA compared to its parent peptide DALDA, and for [L-Dmt¹]Enkephalin compared to Leu-Enkephalin.
Table 1: In Vitro Binding Affinity and Agonist Potency of DALDA and [Dmt¹]DALDA at the Human µ-Opioid Receptor (MOR) [1]
Compound
MOR Binding Affinity (Ki, nM)
MOR Agonist Potency (EC₅₀, nM) in [³⁵S]GTPγS assay
DALDA
1.69
292
[Dmt¹]DALDA
0.143
1.0
Table 2: Comparison of In Vitro Bioactivities and Receptor Binding Affinities of Leu-Enkephalin (Enk) and [L-Dmt¹]Enkephalin [2]
Compound
Guinea Pig Ileum (GPI) Assay (Relative Potency to Enk)
Mouse Vas Deferens (MVD) Assay (Relative Potency to Enk)
µ-Opioid Receptor Binding Affinity (Relative to Enk)
δ-Opioid Receptor Binding Affinity (Relative to Enk)
Leu-Enkephalin
1
1
1
1
[L-Dmt¹]Enkephalin
187-fold increase
131-fold increase
356-fold increase
46-fold increase
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of [Dmt¹]DALDA
This protocol describes the manual solid-phase synthesis of [Dmt¹]DALDA (Sequence: H-Dmt-D-Arg-Phe-Lys-NH₂) using Fmoc/tBu chemistry.
Dissolve Fmoc-Lys(Boc)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
Add the activated amino acid solution to the resin.
Shake for 2 hours at room temperature.
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and finally Fmoc-Dmt-OH.
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Dmt-OH), perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Add the cleavage cocktail to the resin.
Shake for 3 hours at room temperature.
Filter the resin and collect the filtrate containing the peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS).
Caption: Solid-Phase Peptide Synthesis Workflow for [Dmt¹]DALDA.
Protocol 2: In Vitro µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., [Dmt¹]DALDA) for the µ-opioid receptor.
Materials:
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells)
Radioligand: [³H]DAMGO (a selective µ-opioid agonist)
Test compound ([Dmt¹]DALDA) and reference compound (unlabeled DAMGO)
Assay buffer: 50 mM Tris-HCl, pH 7.4
Scintillation cocktail
Scintillation counter
Glass fiber filters
Filtration apparatus
Procedure:
Assay Setup:
Prepare serial dilutions of the test compound and the reference compound in assay buffer.
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, or buffer alone (for total binding).
For non-specific binding determination, add a high concentration of a non-radiolabeled ligand (e.g., naloxone).
Incubation:
Add the radioligand ([³H]DAMGO) to all wells.
Incubate the plate at room temperature for 60 minutes.
Filtration and Washing:
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting:
Place the filters in scintillation vials.
Add scintillation cocktail to each vial.
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Notes and Protocols: Fmoc-2,6-dimethyl-L-tyrosine in the Development of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-2,6-dimethyl-L-tyrosine is a synthetically modified amino acid that has garnered significant attention in the field of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-2,6-dimethyl-L-tyrosine is a synthetically modified amino acid that has garnered significant attention in the field of medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of two methyl groups on the aromatic ring of tyrosine, impart valuable properties to peptides into which it is incorporated.[2][3] While the user's query specified "enzyme inhibitors," the predominant application of Fmoc-2,6-dimethyl-L-tyrosine documented in scientific literature is in the development of potent and selective ligands for opioid receptors.[4][5] Opioid receptors are G-protein coupled receptors (GPCRs), not enzymes in the classical sense. However, the principles of designing, synthesizing, and evaluating these bioactive peptides are highly relevant to the development of enzyme inhibitors and other therapeutic agents.
These application notes will therefore focus on the well-established role of Fmoc-2,6-dimethyl-L-tyrosine in modulating opioid receptor activity. We will provide detailed protocols for the synthesis of peptides containing this modified amino acid and for the bioassays used to characterize their activity.
The incorporation of 2,6-dimethyl-L-tyrosine into peptide sequences has been shown to enhance receptor affinity, improve biological activity, and increase the in vivo analgesic effects of opioid peptides.[2] This is attributed to the steric hindrance provided by the methyl groups, which can influence peptide conformation and interaction with the receptor binding pocket.
Key Applications of Fmoc-2,6-dimethyl-L-tyrosine
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group makes this amino acid derivative ideal for use in standard Fmoc-based solid-phase peptide synthesis protocols.[6]
Development of Opioid Receptor Ligands: The primary application is in the creation of peptides that target mu (µ), delta (δ), and kappa (κ) opioid receptors. These peptides are investigated for their potential as novel analgesics with improved side-effect profiles.[4]
Structure-Activity Relationship (SAR) Studies: The unique properties of 2,6-dimethyl-L-tyrosine make it a valuable tool for probing the structural requirements for receptor binding and activation.[2]
Quantitative Data Summary
The following table summarizes the binding affinities of various peptides containing 2,6-dimethyl-L-tyrosine (Dmt) for opioid receptors. This data is crucial for comparing the potency and selectivity of these compounds.
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.
Shake for 5 minutes.
Drain the solution.
Repeat the 20% piperidine in DMF treatment for 15 minutes.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling:
Dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Shake for 2 hours at room temperature.
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Wash the resin with DMF (3 times) and DCM (3 times).
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-2,6-dimethyl-L-tyrosine at the desired position.
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Opioid Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a synthesized Dmt-containing peptide to opioid receptors using a radioligand competition assay.
Materials:
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)
Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor)
Synthesized Dmt-containing peptide (competitor)
Non-specific binding control (e.g., naloxone)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
96-well plates
Scintillation vials
Liquid scintillation cocktail
Scintillation counter
Glass fiber filters
Procedure:
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in binding buffer using a Polytron homogenizer.
Assay Setup: In a 96-well plate, set up the following in triplicate:
Total Binding: Radioligand and binding buffer.
Non-specific Binding: Radioligand, binding buffer, and a high concentration of a non-labeled competitor (e.g., 10 µM naloxone).
Competition Binding: Radioligand, binding buffer, and varying concentrations of the synthesized Dmt-containing peptide.
Incubation:
Add the cell membrane preparation to all wells.
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
Harvesting:
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
Scintillation Counting:
Place the filters into scintillation vials.
Add liquid scintillation cocktail to each vial.
Count the radioactivity in a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor (Dmt-containing peptide) concentration.
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by an opioid receptor agonist.
Caption: Opioid receptor activation by an agonist.
Experimental Workflow for Peptide Inhibitor Development
This diagram outlines the typical workflow for the development and evaluation of bioactive peptides containing Fmoc-2,6-dimethyl-L-tyrosine.
Caption: Workflow for bioactive peptide development.
Application Notes and Protocols for Bioconjugation of Peptides Containing 2,6-Dimethyl-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides incorporating the sterically hindered, no...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides incorporating the sterically hindered, non-canonical amino acid 2,6-dimethyl-L-tyrosine (Dmt). The inclusion of Dmt in peptides, particularly in the context of opioid receptor modulators, has been shown to significantly enhance receptor affinity, selectivity, and in vivo activity. However, the two methyl groups flanking the phenolic hydroxyl group present a unique challenge for traditional bioconjugation strategies targeting tyrosine residues.
This document outlines promising bioconjugation techniques that can overcome this steric hindrance, providing detailed experimental protocols and a summary of expected outcomes. The information presented is intended to guide researchers in the successful modification of Dmt-containing peptides for applications in drug delivery, molecular imaging, and diagnostics.
Introduction to Bioconjugation with 2,6-Dimethyl-L-Tyrosine
2,6-dimethyl-L-tyrosine is a synthetic amino acid analogue of tyrosine. Its incorporation into peptides can lead to improved biological activity and stability. The steric bulk of the two methyl groups on the aromatic ring of Dmt can significantly reduce the reactivity of the phenolic hydroxyl group and the adjacent ortho positions, which are the typical sites for tyrosine bioconjugation. Therefore, specialized techniques are required for efficient and site-specific modification.
Recommended Bioconjugation Techniques for Dmt-Containing Peptides
Based on current research into the modification of sterically hindered phenols, two primary methods are recommended for the bioconjugation of Dmt-containing peptides: Photoredox-Catalyzed Modification and Tyrosine-Click Reaction . These techniques offer the potential for high efficiency and selectivity under mild, biocompatible conditions.
Photoredox-Catalyzed Bioconjugation
Visible-light photoredox catalysis has emerged as a powerful tool for site-selective bioconjugation. This method can generate highly reactive intermediates that can overcome the steric hindrance of the Dmt residue. A key advantage is the ability to perform these reactions under mild, aqueous conditions, preserving the integrity of the peptide.
Principle: A photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process with the Dmt residue, leading to the formation of a radical cation. This reactive intermediate can then be trapped by a suitable coupling partner, such as a phenoxazine dialdehyde, to form a stable conjugate.
Workflow for Photoredox-Catalyzed Bioconjugation:
Caption: Workflow for photoredox-catalyzed bioconjugation of Dmt-peptides.
Tyrosine-Click Reaction (Ene-type Reaction)
The tyrosine-click reaction, which proceeds via an ene-type mechanism with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives, is another promising method for modifying sterically hindered tyrosine residues. This reaction is known for its high speed, selectivity, and compatibility with aqueous environments.
Principle: PTAD acts as a potent electrophile that can react with the electron-rich aromatic ring of Dmt, even with the presence of the methyl groups. The reaction proceeds through a concerted ene-type mechanism, leading to a stable C-N bond at one of the ortho positions of the phenolic ring.
Workflow for Tyrosine-Click Reaction:
Caption: Workflow for the tyrosine-click reaction with Dmt-containing peptides.
Quantitative Data Summary
While specific quantitative data for the bioconjugation of 2,6-dimethyl-L-tyrosine is limited in the current literature, the following table summarizes representative data for the modification of sterically hindered phenols and standard tyrosine residues using the recommended techniques. These values can serve as a benchmark for optimizing reactions with Dmt-containing peptides.
Note: These protocols are adapted from established methods for tyrosine and sterically hindered phenols and may require optimization for specific Dmt-containing peptides.
Protocol for Photoredox-Catalyzed Bioconjugation of a Dmt-Containing Peptide
Materials:
Dmt-containing peptide
Phenoxazine dialdehyde derivative (e.g., with a fluorescent tag or bioorthogonal handle)
Lumiflavin (photocatalyst)
Potassium phosphate (KPi) buffer (50 mM, pH 7.4)
Degassed water
Visible light source (e.g., 455 nm LED)
HPLC for purification
Mass spectrometer and NMR for analysis
Procedure:
Prepare a stock solution of the Dmt-containing peptide in degassed KPi buffer.
Prepare a stock solution of the phenoxazine dialdehyde reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with KPi buffer.
Prepare a stock solution of lumiflavin in degassed KPi buffer.
In a reaction vessel, combine the Dmt-containing peptide solution, the phenoxazine dialdehyde solution, and the lumiflavin solution to the desired final concentrations.
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Irradiate the reaction mixture with a visible light source (e.g., 455 nm LED) at room temperature for the desired reaction time (start with 1-2 hours and monitor progress).
Quench the reaction by turning off the light source and exposing the reaction to air.
Purify the reaction mixture by reverse-phase HPLC.
Analyze the purified product by mass spectrometry to confirm the molecular weight of the conjugate and by NMR to determine the site of modification.
Protocol for Tyrosine-Click Reaction with a Dmt-Containing Peptide
Prepare a stock solution of the Dmt-containing peptide in PBS.
Prepare a fresh stock solution of the PTAD derivative in a compatible organic solvent (e.g., acetonitrile or DMSO).
In a reaction vessel, add the PTAD derivative solution to the Dmt-containing peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain peptide solubility and stability.
Incubate the reaction mixture at room temperature with gentle stirring. The reaction is typically very fast and may be complete within minutes. Monitor the reaction progress by LC-MS.
Purify the reaction mixture by reverse-phase HPLC.
Analyze the purified product by mass spectrometry and NMR to confirm successful conjugation.
Application: Dmt-Containing Opioid Peptides in Signal Transduction
Dmt is frequently incorporated into opioid peptides to enhance their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of a Dmt-containing opioid agonist to its receptor (e.g., the mu-opioid receptor, MOR) initiates a signaling cascade that leads to analgesia. Understanding this pathway is crucial for the rational design of novel therapeutics.
Signaling Pathway of a Dmt-Containing Opioid Agonist:
Caption: Signaling pathway initiated by a Dmt-containing opioid agonist binding to the mu-opioid receptor.
Conclusion
The bioconjugation of peptides containing the sterically hindered amino acid 2,6-dimethyl-L-tyrosine presents a challenge that can be addressed with advanced chemical biology techniques. Photoredox-catalyzed modification and the tyrosine-click reaction are two highly promising methods that offer the potential for efficient and site-selective conjugation under biocompatible conditions. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals seeking to functionalize Dmt-containing peptides for a wide range of applications. Further optimization of these methods for specific peptide sequences will be crucial for achieving high yields and preserving the biological activity of the final conjugates.
Technical Support Center: Overcoming Steric Hindrance in Fmoc-2,6-dimethyl-L-tyrosine Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate the sterically hindered amino acid Fmoc-2,6-dimethyl-L-tyrosine in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate the sterically hindered amino acid Fmoc-2,6-dimethyl-L-tyrosine into peptide sequences. The bulky dimethyl substitution on the tyrosine ring presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and deletion sequences. This resource offers detailed troubleshooting advice, frequently asked questions, and optimized protocols to mitigate these issues.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of Fmoc-2,6-dimethyl-L-tyrosine and provides systematic solutions in a question-and-answer format.
Q1: My Kaiser test is positive (blue/purple beads) after a standard coupling protocol for Fmoc-2,6-dimethyl-L-tyrosine. What does this indicate and what are my immediate next steps?
A positive Kaiser test indicates the presence of unreacted primary amines on the solid support, meaning the coupling of Fmoc-2,6-dimethyl-L-tyrosine was incomplete. The steric bulk of the dimethyl-tyrosine residue is likely preventing efficient acylation of the N-terminal amine of the growing peptide chain.
Immediate Actions:
Double Coupling: Immediately perform a second coupling reaction using a fresh solution of activated Fmoc-2,6-dimethyl-L-tyrosine.
Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like DIC/HOBt, switch to a more powerful uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or COMU for the second coupling.[1][2]
Increase Reaction Time: Extend the coupling time for the second coupling to at least 2-4 hours, or even overnight in difficult cases.
Consider Capping: If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in your final product. This can be achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
Q2: I'm still observing a significant deletion peak corresponding to the absence of 2,6-dimethyl-L-tyrosine in my crude peptide LC-MS, even after double coupling. How can I optimize my coupling protocol for this specific amino acid?
Observing a persistent deletion peak indicates that the steric hindrance is still a major barrier. The following optimization strategies can be employed:
Elevate the Reaction Temperature: Gently increasing the temperature of the coupling reaction to 30-40°C can provide the necessary activation energy to overcome the steric barrier.[1] However, be cautious as higher temperatures can potentially increase the risk of side reactions, including racemization.
Increase Reagent Equivalents: Using a higher excess of the Fmoc-2,6-dimethyl-L-tyrosine and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered residues, by providing controlled and efficient heating.[2]
Solvent Choice: If peptide aggregation is suspected, which can further hinder coupling, consider switching from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DMSO.
Q3: Can the choice of coupling reagent significantly impact the success of coupling Fmoc-2,6-dimethyl-L-tyrosine?
Absolutely. For sterically hindered amino acids, the choice of coupling reagent is critical. Uronium/aminium salt-based reagents are generally more effective than carbodiimide-based reagents.
High-Reactivity Reagents: Reagents like HATU, HCTU, and COMU are specifically designed for difficult couplings and are highly recommended for incorporating Fmoc-2,6-dimethyl-L-tyrosine.[1][2]
Phosphonium Salt Reagents: PyAOP and PyBOP are also excellent choices for sterically hindered couplings.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-2,6-dimethyl-L-tyrosine considered a "difficult" amino acid to couple in SPPS?
The primary challenge lies in the significant steric hindrance created by the two methyl groups on the tyrosine ring in close proximity to the peptide backbone. This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.
Q2: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after an initial coupling reaction. It is a common strategy to improve the coupling efficiency for sterically hindered amino acids like Fmoc-2,6-dimethyl-L-tyrosine, especially when a positive Kaiser test is observed after the first coupling.
Q3: Can I use standard coupling reagents like DCC/HOBt or DIC/HOBt for Fmoc-2,6-dimethyl-L-tyrosine?
While it might be possible in some sequence contexts, it is generally not recommended. Standard carbodiimide-based reagents are often not potent enough to overcome the significant steric barrier presented by Fmoc-2,6-dimethyl-L-tyrosine, leading to low coupling efficiencies.[1] More powerful reagents like HATU, HCTU, or COMU are strongly advised.[1][2]
Q4: Will increasing the temperature of the coupling reaction cause racemization?
Elevating the temperature can increase the risk of racemization, particularly for sensitive amino acids. However, for sterically hindered couplings, a moderate increase in temperature (e.g., to 40°C) is often a necessary trade-off to achieve a reasonable coupling efficiency. It is recommended to perform a thorough analysis of the final peptide to check for epimerization if elevated temperatures are used.
Q5: Are there any alternatives to Fmoc-2,6-dimethyl-L-tyrosine that might be easier to couple?
If the specific 2,6-dimethyl substitution is not critical for the biological activity of your peptide, you could consider using other less hindered tyrosine analogs. However, if this specific residue is required, optimizing the coupling protocol as described in this guide is the most effective approach.
Data Presentation
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which can be used as a guide for selecting a reagent for Fmoc-2,6-dimethyl-L-tyrosine coupling. The presented crude purity values are illustrative and based on the synthesis of challenging peptide sequences.
Optimized Protocol for Coupling Fmoc-2,6-dimethyl-L-tyrosine
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow and can be adapted for both manual and automated synthesizers.
1. Resin Preparation:
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
Perform Fmoc deprotection of the N-terminal amine of the peptide-resin using 20% piperidine in DMF.
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Activation of Fmoc-2,6-dimethyl-L-tyrosine:
In a separate reaction vessel, dissolve Fmoc-2,6-dimethyl-L-tyrosine (3-5 equivalents relative to resin loading).
Add a high-efficiency coupling reagent (e.g., HATU, 2.9-4.9 equivalents).
Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) to the mixture.
Briefly pre-activate the mixture for 1-2 minutes.
3. Coupling Reaction:
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended overnight, or the temperature can be raised to 30-40°C.
4. Monitoring the Coupling:
After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test.
A negative result (yellow/colorless beads) indicates a complete reaction.
If the Kaiser test is positive (blue/purple beads), proceed to a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
5. Capping (if necessary):
If the Kaiser test remains positive after double coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
6. Washing:
After a successful coupling (or capping), thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step.
Mandatory Visualization
Caption: Experimental workflow for coupling Fmoc-2,6-dimethyl-L-tyrosine.
Caption: Troubleshooting logic for incomplete Fmoc-2,6-dimethyl-L-tyrosine coupling.
Technical Support Center: Optimizing Coupling Reagents for Fmoc-2,6-dimethyl-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incorporation of Fmoc-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incorporation of Fmoc-2,6-dimethyl-L-tyrosine in solid-phase peptide synthesis (SPPS). Due to its sterically hindered nature, this amino acid derivative often requires specialized strategies to achieve high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-2,6-dimethyl-L-tyrosine considered a "difficult" amino acid to couple?
A1: The primary challenge arises from steric hindrance. Fmoc-2,6-dimethyl-L-tyrosine possesses two methyl groups on the aromatic ring adjacent to the benzylic carbon. This substitution creates significant bulk, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This hindrance slows down the rate of peptide bond formation, leading to incomplete reactions and the potential for deletion sequences in the final peptide.[2]
Q2: My standard coupling protocol using DCC or DIC is resulting in low yields. What is the first step to troubleshoot this?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are frequently inefficient for coupling sterically hindered amino acids.[1][2] The first and most critical troubleshooting step is to switch to a more potent class of coupling reagents. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are highly recommended as they form more reactive activated esters capable of overcoming the significant steric barrier.[2]
Q3: Which coupling reagents are most effective for Fmoc-2,6-dimethyl-L-tyrosine and other hindered residues?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1][2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are among the most efficient reagents because they form highly reactive OAt esters.[1][2]
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is an Oxyma-based reagent with coupling efficiencies comparable or even superior to HATU.[1][3] It offers an improved safety profile as it does not contain potentially explosive benzotriazole derivatives and is highly soluble.[3][4][5]
For extremely difficult couplings where even potent uronium salts may fail, the in situ formation of acyl fluorides using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a highly effective strategy.[1][3]
Q4: What is "double coupling" and when should it be implemented?
A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[1][6] This technique is a common and effective method to drive a difficult reaction to completion by ensuring that all available N-termini on the resin react.[1] It is highly recommended for sterically hindered residues like Fmoc-2,6-dimethyl-L-tyrosine, especially if a qualitative test (like the Kaiser test) indicates the presence of free amines after the first coupling.[6][7]
Q5: Besides changing the coupling reagent, what other strategies can improve coupling efficiency?
A5: Several strategies can be employed:
Increase Reaction Time and Concentration: Extending the coupling time (e.g., from 1-2 hours to overnight) and using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.[1][6]
Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling reactions and improve yields, particularly for hindered amino acids.[1][6]
Solvent Choice: If peptide aggregation is suspected (where peptide chains clump together, blocking reactive sites), switching from DMF to a more highly solvating solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[1] Using solvent mixtures such as DCM/DMF/NMP (1:1:1) can also disrupt secondary structures and improve solvation.[1]
Q6: Are there any risks associated with using highly potent coupling reagents like HATU?
A6: While highly effective, potent reagents can have side reactions. When using aminium/uronium reagents like HATU or HBTU in excess, they can react with the free N-terminal amine of the peptide chain, causing a guanidinylation side reaction that terminates the chain.[3][4] This can be minimized by using a slight excess of the amino acid relative to the coupling reagent and by allowing a short pre-activation time before adding the mixture to the resin.[3] Additionally, highly reactive conditions can increase the risk of racemization at the alpha-carbon of the amino acid, although this is a greater concern for certain sensitive residues.[8][9]
Troubleshooting Guide for Low Coupling Efficiency
A positive Kaiser test (dark blue beads) after a coupling step indicates the presence of unreacted primary amines and an incomplete reaction. The following workflow provides a systematic approach to troubleshooting this issue.
Technical Support Center: Utilizing Fmoc-2,6-dimethyl-L-tyrosine to Combat Peptide Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for th...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the application of Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) in preventing peptide aggregation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-2,6-dimethyl-L-tyrosine
Symptoms:
Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines.
Presence of deletion sequences lacking the Dmt residue in the final peptide, as identified by mass spectrometry.
Reduced overall yield of the target peptide.
Potential Causes & Solutions:
Potential Cause
Recommended Solution
Steric Hindrance
The two methyl groups on the tyrosine ring can sterically hinder the coupling reaction.
Action:
- Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to uronium/aminium-based reagents like HATU, HBTU, or HCTU, which are more effective for sterically hindered amino acids.[1][2]
- Increase reaction time and equivalents: Extend the coupling time to 2-4 hours or even overnight. Increase the equivalents of Fmoc-Dmt-OH, coupling reagent, and base (e.g., DIPEA) to 3-5 equivalents relative to the resin loading.
- Perform a double coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated Fmoc-Dmt-OH.[1]
- Utilize microwave-assisted SPPS: Microwave energy can significantly accelerate coupling reactions, particularly for challenging residues.[1]
Poor Solubility of Fmoc-Dmt-OH
The hydrophobicity of the dimethylated tyrosine derivative might lead to poor solubility in standard SPPS solvents like DMF.[3][4]
Action:
- Co-solvents: Prepare the coupling solution using a mixture of DMF with a stronger organic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to improve solubility.[4][5]
- Sonication: Briefly sonicate the solution of Fmoc-Dmt-OH and coupling reagents to ensure complete dissolution before adding it to the resin.
Issue 2: Incomplete Fmoc Deprotection of the Dmt Residue
Symptoms:
Persistent blue color after the standard piperidine treatment, as observed with a colorimetric test like the chloranil test.
Flattened or broadened UV absorbance peak during monitoring of Fmoc deprotection.
Presence of Fmoc-protected peptides or deletion sequences in the final product.
Potential Causes & Solutions:
Potential Cause
Recommended Solution
Peptide Aggregation
The growing peptide chain, even with the incorporation of Dmt, can aggregate and physically block access of the deprotection reagent to the Fmoc group.[6]
Action:
- Use a stronger deprotection reagent: Switch from the standard 20% piperidine in DMF to a solution containing 2% DBU and 2% piperidine in DMF for a more potent deprotection cocktail.[7]
- Increase deprotection time and temperature: Extend the deprotection time or gently warm the reaction vessel to help disrupt secondary structures.
- Incorporate chaotropic salts: Perform a wash with a solution of a chaotropic salt like 0.8 M LiCl in DMF before the deprotection step to disrupt hydrogen bonding.[6] Ensure thorough washing with DMF afterward to remove the salt.
Steric Hindrance
The bulky nature of the Dmt residue might sterically hinder the approach of the piperidine molecule.
Action:
- Extended deprotection: Increase the number and duration of piperidine treatments. For example, instead of a single 10-minute treatment, use two 10-minute treatments.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-2,6-dimethyl-L-tyrosine used to prevent peptide aggregation?
A1: Peptide aggregation during SPPS is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets that hinder subsequent synthesis steps.[6] The two methyl groups on the aromatic ring of Fmoc-2,6-dimethyl-L-tyrosine provide steric bulk. When incorporated into a peptide sequence, this bulky side chain can disrupt the formation of these hydrogen bond networks, thereby preventing the peptide chains from aggregating on the solid support. Its hydrophobic nature can also influence peptide conformation.[3]
Q2: At what frequency should I incorporate Fmoc-Dmt-OH into my peptide sequence to effectively prevent aggregation?
A2: There is no universal rule, as the optimal frequency depends on the specific peptide sequence and its propensity to aggregate. A general guideline is to introduce a Dmt residue every 6-7 amino acids within a known or predicted aggregation-prone region.[8] For highly problematic sequences, a higher frequency may be necessary. It is often beneficial to replace a hydrophobic residue in the original sequence with Dmt.
Q3: Can the use of Fmoc-Dmt-OH affect the biological activity of my peptide?
A3: Yes, the modification of a native amino acid to Dmt can potentially alter the biological activity of the peptide. The increased steric bulk and hydrophobicity of the Dmt side chain could either enhance or diminish the peptide's interaction with its target receptor or enzyme. It is crucial to perform thorough biological assays to evaluate the activity of the modified peptide compared to its native counterpart.
Q4: Are there any alternative strategies to prevent aggregation if Fmoc-Dmt-OH is not effective or suitable for my peptide?
A4: Yes, several other strategies can be employed to mitigate peptide aggregation:
Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the amide nitrogen of an amino acid.[9][10] These are highly effective at disrupting hydrogen bonding.
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides (oxazolidines) at Ser or Thr residues to introduce a kink in the peptide backbone, which disrupts secondary structure formation.
Chaotropic Agents: Use solvents containing chaotropic salts like LiCl to disrupt aggregation.[6]
"Magic Mixture": Employ a solvent mixture of DMF/DCM containing ethylene carbonate.[7]
NMP or DMSO as Solvents: Replace DMF with NMP or add DMSO as a co-solvent to improve the solvation of the peptide chains.[5]
Experimental Protocols
Protocol 1: Coupling of Fmoc-2,6-dimethyl-L-tyrosine using HATU
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the DMF.
Activation: In a separate vessel, dissolve Fmoc-2,6-dimethyl-L-tyrosine (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture. Allow the mixture to pre-activate for 2-5 minutes.
Coupling: Add the activated Fmoc-Dmt-OH solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
Monitoring: Perform a Kaiser test to check for the completion of the coupling. If the test is positive (indicating free amines), perform a second coupling.
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
Protocol 2: Fmoc Deprotection using DBU/Piperidine
Resin Preparation: Wash the Fmoc-protected peptide-resin with DMF (3x).
Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.
Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine in DMF and agitate for another 5-10 minutes.
Monitoring: Monitor the deprotection by taking an aliquot of the drained solution and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of the deprotection solution.
Technical Support Center: Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate c...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH), and why is it used in peptide synthesis?
Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with two methyl groups at positions 2 and 6. This non-canonical amino acid is often incorporated into synthetic peptides to enhance their biological activity and metabolic stability. The methyl groups provide steric bulk, which can influence peptide conformation and resistance to enzymatic degradation.
Q2: What are the primary challenges and potential side reactions associated with the use of Fmoc-Dmt-OH in SPPS?
The most significant challenge when using Fmoc-Dmt-OH is its steric hindrance. The two methyl groups on the tyrosine ring can make it difficult for the amino acid to couple efficiently to the growing peptide chain. This can lead to:
Incomplete or slow coupling reactions: This is the most common issue, resulting in lower yields of the desired peptide.
Deletion sequences: If the coupling reaction does not go to completion, a portion of the synthesized peptides will be missing the Dmt residue.
Aggregation: While not directly caused by Fmoc-Dmt-OH, difficult couplings can sometimes be exacerbated by peptide aggregation on the solid support.
Specific side reactions directly involving the dimethyl-tyrosine moiety are not widely reported in the literature; the primary issue is the inefficiency of the coupling step itself.
Q3: How can I improve the coupling efficiency of Fmoc-Dmt-OH?
To overcome the steric hindrance of Fmoc-Dmt-OH, several strategies can be employed:
Choice of Coupling Reagent: Utilize high-activity coupling reagents. Urionium/aminium-based reagents like HBTU, HATU, or HCTU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides (e.g., DIC) alone for sterically hindered amino acids.
Extended Coupling Times: Increasing the reaction time for the coupling step can allow for more complete reaction.
Double Coupling: Repeating the coupling step with a fresh portion of activated Fmoc-Dmt-OH can help drive the reaction to completion.
Higher Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization for some amino acids.
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions and is often beneficial for sterically hindered amino acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low yield of the final peptide after incorporating Fmoc-Dmt-OH.
Likely Cause: Incomplete coupling of Fmoc-Dmt-OH due to steric hindrance, leading to a high proportion of deletion sequences.
Troubleshooting and Prevention Strategies:
Verify Coupling Completion: After the coupling step for Fmoc-Dmt-OH, perform a ninhydrin (Kaiser) test to check for the presence of unreacted free amines on the resin. A positive test (blue color) indicates incomplete coupling.
Optimize Coupling Protocol:
Switch to a stronger coupling reagent: If using DIC/HOBt, consider switching to HATU or HCTU.
Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
Perform a double coupling: After the initial coupling, drain the reagents and add a fresh mixture of activated Fmoc-Dmt-OH.
Consider solvent effects: In some cases of aggregation-prone sequences, switching the solvent from DMF to NMP or adding a small percentage of DMSO can improve solvation and coupling efficiency.
Problem 2: Mass spectrometry of the crude product shows a significant peak corresponding to the peptide sequence missing the 2,6-dimethyl-L-tyrosine residue.
Likely Cause: This is a direct confirmation of a failed coupling at the Dmt position, resulting in a deletion sequence.
Troubleshooting and Prevention Strategies:
Implement a capping step: If incomplete coupling is a persistent issue, a capping step can be introduced after the Fmoc-Dmt-OH coupling. This involves acetylating any unreacted free amines with a reagent like acetic anhydride. This will terminate the extension of the deletion sequence, making the final purification of the target peptide easier.
Re-evaluate reagent equivalents: Ensure that a sufficient excess of the activated Fmoc-Dmt-OH and coupling reagents are being used (typically 3-5 equivalents relative to the resin loading).
Quantitative Data Summary
Coupling Reagent
Relative Efficiency for Hindered Amino Acids
Potential Side Reactions
DIC/HOBt
Moderate
Racemization (especially with prolonged activation)
HBTU/DIPEA
High
Guanidinylation of the N-terminus if not pre-activated
HATU/DIPEA
Very High
Generally low side reactions, but more expensive
PyBOP/DIPEA
High
Can be less effective for extremely hindered couplings
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Dmt-OH
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dmt-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling.
(Optional) Second Coupling: Drain the reaction vessel and add a freshly prepared activated solution of Fmoc-Dmt-OH. React for another 2 hours.
Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step.
Protocol 2: Capping of Unreacted Amines
Perform Coupling: Follow the optimized coupling protocol for Fmoc-Dmt-OH.
Washing: After the coupling step, wash the resin with DMF.
Capping: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v). Add the capping solution to the resin and agitate for 30 minutes.
Washing: Wash the resin thoroughly with DMF and DCM.
Visualizations
Troubleshooting
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of 2,6-dimethyl-L-tyrosine Residues
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the incomplete Nα-Fmoc deprotect...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the incomplete Nα-Fmoc deprotection of the sterically hindered amino acid, 2,6-dimethyl-L-tyrosine, during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving issues related to the inefficient removal of the Fmoc protecting group from 2,6-dimethyl-L-tyrosine residues.
Issue: How can I confirm that the Fmoc deprotection of 2,6-dimethyl-L-tyrosine is incomplete?
Incomplete Fmoc deprotection can be identified through several qualitative and quantitative methods:
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test to detect the presence of free primary amines on the resin.[1][2][3] A positive result (blue beads) indicates successful deprotection, while a negative result (yellow or no color change) suggests the Fmoc group is still attached.[3] For N-terminal proline, a reddish-brown color is expected.[2]
UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct into the deprotection solution, which has a characteristic UV absorbance around 301-312 nm.[2][4] Slow or low absorbance indicates an incomplete reaction.[2] Automated synthesizers often use this method for real-time monitoring.[3]
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin can definitively identify the presence of Fmoc-protected peptides or deletion sequences.[1][3]
Issue: What are the primary causes of incomplete Fmoc deprotection for 2,6-dimethyl-L-tyrosine?
The bulky nature of the 2,6-dimethyl-L-tyrosine residue is a primary contributor to difficult Fmoc deprotection. Key causes include:
Steric Hindrance: The two methyl groups on the tyrosine ring, in addition to the bulky side chain, physically obstruct the piperidine base from accessing the Fmoc group.[3][4][5]
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, especially with hydrophobic residues. This aggregation can hinder the penetration of solvents and reagents to the reaction sites on the resin.[4]
Suboptimal Reaction Conditions: Insufficient deprotection time, low reagent concentration, degraded reagents (e.g., old piperidine), or inadequate resin swelling can all lead to incomplete Fmoc removal.[3][4]
High Resin Loading: Excessive initial loading of the resin can cause steric crowding between growing peptide chains, impeding reagent access.[4]
Issue: What steps can I take to improve the Fmoc deprotection of 2,6-dimethyl-L-tyrosine?
Several strategies can be employed to enhance the efficiency of Fmoc removal for this challenging residue:
Extend Deprotection Time: Increasing the duration of the piperidine treatment is a common first step. A second, shorter deprotection step can also be effective.[2]
Increase Reagent Concentration: While standard conditions often use 20% piperidine in DMF, increasing the concentration may be necessary for difficult residues.[6][7]
Use a Stronger Base: For particularly stubborn cases, adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly accelerate deprotection.[3]
Elevated Temperature: Performing the deprotection at a slightly elevated temperature can help disrupt peptide aggregation and improve reaction kinetics.[1]
Incorporate "Structure-Breaking" Residues: The inclusion of pseudoproline dipeptides or other backbone-protected amino acids can disrupt secondary structure formation and reduce aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The standard protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[3][6][7] This is typically done in two steps: a short initial treatment (1-2 minutes) followed by a longer treatment (10-20 minutes).[3]
Q2: Are there alternative reagents to piperidine for Fmoc deprotection?
A2: Yes, alternatives to piperidine exist, such as piperazine and 4-methylpiperidine.[8][9] Additionally, DBU can be used in combination with piperidine for very difficult deprotections.[3]
Q3: How does DBU enhance Fmoc deprotection?
A3: DBU is a stronger, non-nucleophilic base compared to piperidine. Its increased basicity facilitates the initial proton abstraction from the fluorene ring system of the Fmoc group, which is the rate-limiting step in the deprotection mechanism.
Q4: Can I use the Kaiser test for all amino acids?
A4: The Kaiser test is reliable for detecting primary amines. It will give a negative result for secondary amines like proline (which gives a different color) and will not work for N-alkylated amino acids.[2]
Q5: What is the purpose of scavengers in a cleavage cocktail?
A5: Scavengers are used during the final cleavage of the peptide from the resin to quench reactive cationic species generated from the cleavage of side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.
Data Presentation
Table 1: Common Fmoc Deprotection Conditions
Reagent Composition
Typical Concentration (v/v)
Standard Reaction Time
Application Notes
Piperidine in DMF
20%
10-20 minutes
The most common and standard condition for SPPS.[3][6][7]
Piperidine in NMP
20%
10-20 minutes
NMP can be a better solvent for some aggregated sequences.[6][7]
DBU/Piperidine in DMF
2% DBU / 2% Piperidine
2-5 minutes (repeated)
Recommended for sterically hindered residues and difficult sequences.[3]
Piperazine in DMF/Ethanol
10% (w/v)
10 minutes
An alternative to piperidine, may require ethanol for solubility.[8]
Note: The optimal conditions for 2,6-dimethyl-L-tyrosine may require longer reaction times or the use of stronger base cocktails compared to standard amino acids.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[3]
Solvent Removal: Drain the DMF from the reaction vessel.
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 1-2 minutes.[3]
Reagent Removal: Drain the deprotection solution.
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[3]
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[3]
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
Solvent Removal: Drain the DMF.
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[3]
Agitation: Agitate the mixture for 2-5 minutes at room temperature.[3]
Technical Support Center: Purification of Peptides Containing Fmoc-2,6-dimethyl-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporatin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the sterically hindered and hydrophobic amino acid, Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 2,6-dimethyl-L-tyrosine difficult to purify?
Peptides incorporating 2,6-dimethyl-L-tyrosine present unique purification challenges primarily due to two factors:
Increased Hydrophobicity: The two methyl groups on the tyrosine ring significantly increase the hydrophobicity of the amino acid and, consequently, the entire peptide. This leads to stronger retention on reverse-phase HPLC columns, often requiring higher concentrations of organic solvent for elution.
Steric Hindrance: The bulky nature of the Dmt residue can lead to incomplete coupling during solid-phase peptide synthesis (SPPS). This results in a higher proportion of deletion sequences in the crude product, complicating the purification process. Furthermore, steric hindrance can promote peptide aggregation, leading to poor solubility and peak broadening during chromatography.
Q2: I am observing poor solubility of my crude peptide in standard HPLC mobile phases. What can I do?
Poor solubility is a common issue with hydrophobic peptides. Here are some strategies to address this:
Initial Dissolution in a Strong Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial HPLC mobile phase.[1]
Use of Acetic Acid: For peptides with a net positive charge, attempting to dissolve them in a 10%-30% acetic acid solution can be effective.
Sonication: Gentle sonication can aid in the dissolution of the peptide.
Q3: My peptide is showing very broad peaks or is not eluting from the C18 column. What are the likely causes and solutions?
This is indicative of strong hydrophobic interactions between the peptide and the stationary phase, or on-column aggregation.
Modify the HPLC Gradient: A shallower gradient with a slower increase in the organic phase concentration can improve resolution. For highly hydrophobic peptides, a higher final concentration of acetonitrile may be necessary.
Change the Stationary Phase: If the peptide is irreversibly binding to a C18 column, switching to a less hydrophobic stationary phase, such as C8 or C4, can reduce retention time and improve peak shape.
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and reduce retention time by decreasing mobile phase viscosity and disrupting hydrophobic interactions.
Alternative Organic Modifiers: In some cases, using isopropanol in combination with acetonitrile in the mobile phase can improve the elution of very hydrophobic peptides.
Q4: Are there any specific side reactions to be aware of during the synthesis of peptides with 2,6-dimethyl-L-tyrosine that could complicate purification?
Yes, the steric hindrance of the Dmt residue can exacerbate common SPPS side reactions:
Incomplete Coupling: As mentioned, the bulkiness of Fmoc-Dmt-OH can lead to lower coupling efficiencies. It is advisable to use a double coupling strategy or extended coupling times for this residue.
Aspartimide Formation: If your peptide sequence contains an aspartic acid (Asp) residue, the basic conditions used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[2][3][4] This is particularly problematic in sequences like Asp-Gly. The resulting byproducts are often difficult to separate from the desired peptide.
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially if proline is one of the first two amino acids.[4]
Troubleshooting Guides
Problem: Low Yield of Purified Peptide
This guide will help you troubleshoot the potential causes of low peptide yield after purification.
Caption: Troubleshooting workflow for low yield of purified peptide.
Problem: Co-elution of Impurities with the Main Product
This guide addresses the challenge of separating closely eluting impurities from the target peptide.
Caption: Troubleshooting guide for co-eluting impurities.
Data Presentation
Table 1: Typical Starting Conditions for Reverse-Phase HPLC Purification
Parameter
Recommendation for Peptides with Fmoc-Dmt-OH
Rationale
Column
C8 or C4, 5-10 µm particle size
Reduces strong hydrophobic interactions compared to C18, preventing irreversible binding.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Standard acidic mobile phase for good peak shape and peptide solubility.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is the standard organic modifier for peptide purification.
Gradient
Start with a shallow gradient (e.g., 0.5-1% B/min)
Improves resolution of closely eluting impurities.
Flow Rate
Dependent on column dimension (e.g., 1 mL/min for 4.6 mm ID)
Standard flow rates should be adjusted based on column size.
Detection
220 nm and 280 nm
220 nm for the peptide backbone and 280 nm for the tyrosine ring.
Column Temp.
30-60 °C
Higher temperatures can improve peak shape and reduce retention.
Table 2: Troubleshooting Summary for HPLC Purification
Issue
Potential Cause
Suggested Solution(s)
Peak Tailing
Secondary interactions with silica, peptide aggregation
Use a high-purity silica column; increase column temperature; add a small percentage of isopropanol to mobile phase B.
Poor Resolution
Inappropriate gradient, column overloading
Decrease the gradient steepness; inject a smaller sample volume.
No Elution
Peptide is too hydrophobic for the column/mobile phase
Switch to a less hydrophobic column (C4); increase the final concentration of acetonitrile; consider adding isopropanol.
Split Peaks
On-column degradation, conformational isomers
Ensure mobile phase is acidic; increase column temperature to potentially coalesce conformers.
This protocol is a starting point and should be optimized for each specific peptide. It is based on methods used for purifying hydrophobic opioid peptides containing Dmt.[5]
Sample Preparation:
Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 200-500 µL).
Dilute the dissolved peptide with Mobile Phase A (Water + 0.1% TFA) to a final concentration suitable for injection (e.g., 5-10 mg/mL), ensuring the final DMSO concentration is low (<10%).
Centrifuge the sample to remove any particulate matter.
HPLC System and Conditions:
HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
Column: A C8 or C4 preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).
Mobile Phase A: HPLC-grade water with 0.1% TFA.
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
Flow Rate: 18-20 mL/min (adjust based on column dimensions).
Detection: Monitor at 220 nm and 280 nm.
Purification Method:
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
Injection: Inject the prepared peptide solution.
Gradient:
A typical starting gradient could be 10-60% Mobile Phase B over 40-60 minutes.
For very hydrophobic peptides, the gradient may need to be adjusted to a higher starting percentage of B or a steeper slope towards the end of the run.
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.
Post-Purification:
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the peptide.
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 2: Small-Scale Analytical HPLC for Method Development
Before scaling up to preparative HPLC, it is crucial to develop and optimize the separation method on an analytical scale.[6][7]
Sample Preparation:
Prepare a stock solution of the crude peptide at approximately 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/water or a small amount of DMSO diluted with Mobile Phase A).
HPLC System and Conditions:
HPLC System: An analytical HPLC or UPLC system with a UV detector.
Column: An analytical C8 or C4 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
Mobile Phase A: HPLC-grade water with 0.1% TFA.
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
Flow Rate: 1.0 mL/min.
Injection Volume: 5-10 µL.
Column Temperature: 40°C.
Method Optimization:
Scouting Gradient: Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.
Focused Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to maximize resolution from impurities. For example, if the peptide elutes at 40% B in the scouting run, a focused gradient of 30-50% B over 20 minutes could be employed.
Evaluate Different Columns: If resolution is still poor, test columns with different stationary phases (e.g., C4, Phenyl).
By following these guidelines and protocols, researchers can develop robust and efficient purification strategies for challenging peptides containing the Fmoc-2,6-dimethyl-L-tyrosine residue.
Technical Support Center: Synthesis of Fmoc-2,6-dimethyl-L-tyrosine
Welcome to the technical support center for the synthesis of Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the preparation of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Fmoc-2,6-dimethyl-L-tyrosine challenging?
The primary challenge arises from steric hindrance. The two methyl groups on the tyrosine ring, adjacent to the phenolic hydroxyl and the amino acid side chain, create a crowded environment. This steric bulk can impede the approach of the Fmoc-donating reagent (like Fmoc-OSu or Fmoc-Cl) to the alpha-amino group, leading to slower reaction rates and incomplete reactions.[1] This often results in lower yields compared to the synthesis of Fmoc derivatives of less hindered amino acids.
Q2: What is a realistic target yield for this synthesis?
While yields are highly dependent on the specific conditions and scale, achieving a yield above 80% should be considered successful for this sterically hindered amino acid. Lower yields, in the range of 60-75%, are not uncommon, especially without optimization. Incomplete reactions and purification challenges are the main factors contributing to yield loss.
Q3: Which Fmoc-donating reagent is better for this synthesis: Fmoc-Cl or Fmoc-OSu?
For sterically hindered amino acids like 2,6-dimethyl-L-tyrosine, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is generally the preferred reagent. While Fmoc-Cl (9-fluorenylmethyl chloroformate) is more reactive, this can lead to the formation of side products. Fmoc-OSu offers a more controlled reaction, is more stable, and typically results in a cleaner reaction profile with higher purity of the final product, which simplifies the purification process.
Q4: What are the most common side reactions during the Fmoc protection step?
The most common side reactions include:
Incomplete Reaction: Due to steric hindrance, a portion of the starting 2,6-dimethyl-L-tyrosine may remain unreacted.
Formation of Dipeptides: If the reaction conditions are not carefully controlled, the activated Fmoc-amino acid can react with another amino acid molecule.
Over-alkylation/Side-chain reaction: While less common for the phenolic hydroxyl under standard Fmoc-protection conditions, it is a possibility that needs to be monitored.
Q5: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 with a small amount of acetic acid) to track the consumption of the starting amino acid and the formation of the Fmoc-protected product. The Fmoc group is UV-active, making the product spot easy to visualize under a UV lamp.
Troubleshooting Guide
Problem 1: Low or No Yield of Fmoc-2,6-dimethyl-L-tyrosine
This is the most frequent issue encountered. The workflow below will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Difficulty in Product Purification
Symptom: The crude product is an oil and does not solidify, or it co-elutes with impurities during column chromatography.
Possible Causes & Solutions:
Residual Solvents: Ensure the product is thoroughly dried under high vacuum to remove solvents like dioxane or DMF which can prevent crystallization.
Co-eluting Impurities: Unreacted starting material or byproducts can hinder crystallization.
Solution 1: Recrystallization. This is the preferred method for purification. Finding the right solvent system is key. A common starting point is ethyl acetate/hexane or dichloromethane/heptane. Refer to the detailed recrystallization protocol below.
Solution 2: Column Chromatography. If recrystallization fails, silica gel chromatography can be used. A gradient elution from a non-polar solvent mixture (e.g., hexane/ethyl acetate) to a more polar one may be necessary to separate the product from closely related impurities.
Data Summary Tables
Table 1: Influence of Base on Fmoc-Protection Yield (Representative Data)
Base (1.5 eq.)
Solvent System
Reaction Time (h)
Typical Yield (%)
Notes
Sodium Bicarbonate (NaHCO₃)
Dioxane/Water
24
65-75
Standard, mild conditions. May be slow for hindered amino acids.
Sodium Carbonate (Na₂CO₃)
Dioxane/Water
18
70-85
Stronger base, can accelerate the reaction.
Triethylamine (TEA)
DMF
12
70-80
Organic base, useful for anhydrous conditions.
DIEA
DMF
12
75-85
A non-nucleophilic base, can reduce side reactions.
Note: Yields are illustrative and based on general Fmoc protection literature for hindered amino acids. Actual results may vary.
Table 2: Comparison of Fmoc Reagents
Reagent
Reactivity
Stability
Common Side Products
Recommendation for Dmt
Fmoc-Cl
High
Lower (hydrolyzes)
Dipeptides, over-reaction
Use with caution, can be effective but requires careful control.
Fmoc-OSu
Moderate
High (stable solid)
Fewer side products
Recommended for a cleaner reaction and easier purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of Fmoc-2,6-dimethyl-L-tyrosine
This protocol is adapted from general procedures for the Fmoc-protection of amino acids, with modifications to account for the steric hindrance of 2,6-dimethyl-L-tyrosine.
Materials:
2,6-dimethyl-L-tyrosine (1.0 eq)
Fmoc-OSu (1.05 eq)
Sodium Carbonate (Na₂CO₃) (2.0 eq)
1,4-Dioxane
Deionized Water
Diethyl Ether
1M Hydrochloric Acid (HCl)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolution: In a round-bottom flask, dissolve 2,6-dimethyl-L-tyrosine in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir until a clear solution is obtained.
Cooling: Cool the solution to 0-5 °C in an ice bath.
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes with vigorous stirring.
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours. Monitor the reaction progress by TLC.
Work-up:
Dilute the reaction mixture with deionized water.
Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A white precipitate should form.
Extraction: Extract the precipitated product into ethyl acetate (3x).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: Proceed with recrystallization as described in Protocol 2.
Protocol 2: Recrystallization of Crude Fmoc-2,6-dimethyl-L-tyrosine
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or dichloromethane).
Precipitation: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane or heptane) until the solution becomes cloudy.
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold non-polar solvent (hexane/heptane), and dry under high vacuum.
Synthesis Workflow and Logic Diagram
This diagram outlines the complete process from the precursor to the final purified product.
Caption: From precursor synthesis to final purified product.
Troubleshooting low coupling efficiency of Fmoc-2,6-dimethyl-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-2,6-dim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-2,6-dimethyl-L-tyrosine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Low coupling efficiency of Fmoc-2,6-dimethyl-L-tyrosine
Fmoc-2,6-dimethyl-L-tyrosine is a sterically hindered amino acid, which can lead to difficulties during the coupling step in SPPS. The two methyl groups on the tyrosine ring impede the approach of the activated carboxyl group to the resin-bound amine, resulting in incomplete reactions and deletion sequences in the final peptide.
The following sections provide a systematic approach to troubleshooting and improving the coupling efficiency of this challenging amino acid.
Q1: My Kaiser test is positive after coupling Fmoc-2,6-dimethyl-L-tyrosine. What are the initial steps to take?
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted free primary amines on the resin, confirming an incomplete coupling reaction.[1] The most immediate and common strategy is to perform a "double coupling."[2]
Immediate Action: Perform a Double Coupling
A double coupling involves repeating the coupling step with a fresh solution of activated Fmoc-2,6-dimethyl-L-tyrosine to drive the reaction to completion.[3][4]
Q2: The double coupling was still not successful, and the Kaiser test remains positive. What are the next steps?
If a double coupling does not resolve the issue, several other factors should be considered and addressed, including the choice of coupling reagents, reaction conditions, and potential on-resin aggregation.
Advanced Troubleshooting Strategies:
Optimize Coupling Reagents: For sterically hindered amino acids, standard carbodiimide reagents like DIC may be insufficient.[1] More potent uronium or phosphonium salt-based reagents are highly recommended.[1][5]
Adjust Reaction Conditions: Increasing the reaction time and temperature can help overcome the high activation energy associated with coupling sterically hindered residues.[1]
Improve Solvation: The choice of solvent can significantly impact coupling efficiency by influencing the solvation of the growing peptide chain and reducing aggregation.[1]
Consider Capping: If coupling remains incomplete after trying the above strategies, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides.[1] This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA.
Frequently Asked Questions (FAQs)
Q3: Why is Fmoc-2,6-dimethyl-L-tyrosine considered a "difficult" amino acid to couple?
The primary reason is steric hindrance. The two methyl groups ortho to the phenolic hydroxyl group on the tyrosine side chain create significant bulk, which physically blocks the activated carboxylic acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support.[6] This steric hindrance slows down the reaction rate and can lead to incomplete coupling.
Q4: Which coupling reagents are most effective for Fmoc-2,6-dimethyl-L-tyrosine?
For sterically demanding amino acids, high-activity uronium or phosphonium salt-based reagents are strongly recommended.[7] These reagents form highly reactive intermediates that can overcome the steric barrier more effectively than standard carbodiimides.
Q5: Can peptide aggregation contribute to low coupling efficiency?
Yes, as the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support.[8] This aggregation can make the N-terminal amine less accessible for the incoming amino acid, leading to a failed coupling. This is particularly problematic for hydrophobic sequences.
Q6: How can I monitor the completion of the coupling reaction?
The most common method for monitoring coupling completion in real-time is the Kaiser (or ninhydrin) test.[2] This colorimetric test detects the presence of free primary amines. A positive result (blue/purple beads) indicates an incomplete reaction.[1] For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Reagent Class
Examples
Relative Reactivity
Notes
Uronium/Aminium Salts
HATU, HCTU, COMU
Very High
Highly effective for hindered couplings; generate highly reactive esters.[8]
Phosphonium Salts
PyBOP, PyAOP
High
Excellent for difficult couplings; can be used in excess without certain side reactions associated with uronium salts.[8]
Carbodiimides (with additive)
DIC/HOBt, DIC/Oxyma
Medium
Cost-effective and common for standard couplings, but often less effective for sterically hindered residues.[9]
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-2,6-dimethyl-L-tyrosine using HATU
This protocol describes a robust method for coupling sterically hindered amino acids.
First Coupling:
Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[4]
In a separate vessel, pre-activate the Fmoc-2,6-dimethyl-L-tyrosine (3-5 equivalents relative to resin loading). Dissolve the amino acid, HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[4]
Allow the mixture to pre-activate for 1-2 minutes.[4]
Add the activated amino acid solution to the deprotected peptide-resin.[4]
Agitate the mixture at room temperature for 2-4 hours.[4]
Minimizing racemization of Fmoc-2,6-dimethyl-L-tyrosine during activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-2,6-dimethyl-L-tyrosin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-2,6-dimethyl-L-tyrosine during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when using Fmoc-2,6-dimethyl-L-tyrosine?
A1: Racemization is the conversion of a chiral molecule into its mirror image, resulting in a mixture of L- and D-enantiomers. In peptide synthesis, maintaining the stereochemical integrity of amino acids is crucial, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The activation of the carboxylic acid of an Fmoc-amino acid, a necessary step for amide bond formation, can unfortunately facilitate the loss of stereochemical purity at the alpha-carbon (α-carbon). This leads to the incorporation of the incorrect D-amino acid into the peptide sequence, forming a diastereomeric impurity that is often difficult to separate from the desired product and can lead to altered or abolished biological function. Fmoc-2,6-dimethyl-L-tyrosine is particularly susceptible to racemization due to the steric hindrance caused by the two methyl groups on the tyrosine ring, which can influence the stability of the activated intermediate.
Q2: What are the primary factors that contribute to the racemization of Fmoc-2,6-dimethyl-L-tyrosine during the activation and coupling steps?
A2: Several factors during the activation and coupling stages can significantly influence the extent of racemization of Fmoc-2,6-dimethyl-L-tyrosine. The key contributors include:
Choice of Coupling Reagent: Highly reactive uronium/aminium-based reagents (e.g., HATU, HBTU) can sometimes increase the risk of racemization, especially with prolonged pre-activation times.[1]
Type and Concentration of Base: The presence of a base is often required for coupling, but strong, non-sterically hindered bases can promote racemization by abstracting the α-proton of the activated amino acid.[2][3] N,N-diisopropylethylamine (DIPEA) is a commonly used base that has been associated with increased racemization.
Reaction Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling, can significantly increase the rate of racemization.[4]
Pre-activation Time: Allowing the Fmoc-amino acid to remain in its activated state for an extended period before the addition of the resin-bound amine increases the opportunity for racemization to occur.
Q3: Which coupling reagents are recommended to minimize racemization for sterically hindered amino acids like Fmoc-2,6-dimethyl-L-tyrosine?
A3: For amino acids prone to racemization, the choice of coupling reagent is critical. While uronium/aminium reagents are highly efficient, carbodiimide-based activators used in conjunction with additives are often preferred to suppress racemization. Combinations such as diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly recommended.[1][2] These additives react with the initially formed O-acylisourea intermediate to generate a less reactive, but still efficient, active ester that is more resistant to racemization. For particularly sensitive couplings, performing the reaction under base-free conditions with DIC and an additive is a prudent strategy.[2]
Q4: How does the choice of base affect the level of racemization, and what are the safer alternatives?
A4: The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases can more readily deprotonate the α-carbon of the activated amino acid, leading to epimerization. To mitigate this, it is advisable to switch from commonly used bases like DIPEA or N-methylmorpholine (NMM) to a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (collidine).[5][6] In some instances, reducing the amount of base used by half can also be an effective measure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of Fmoc-2,6-dimethyl-L-tyrosine.
Problem: High levels of the D-diastereomer of your peptide are detected by HPLC or mass spectrometry after coupling with Fmoc-2,6-dimethyl-L-tyrosine.
This indicates that significant racemization has occurred during the coupling step. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for high racemization of Fmoc-2,6-dimethyl-L-tyrosine.
Data on Racemization with Different Coupling Conditions
Coupling Reagent
Base
Temperature
Expected Racemization Level
HATU
DIPEA
High (e.g., >50°C)
High
HBTU
DIPEA
Room Temperature
Moderate to High
HATU
2,4,6-Collidine
Room Temperature
Low to Moderate
DIC / HOBt
DIPEA
Room Temperature
Low
DIC / OxymaPure
2,4,6-Collidine
Room Temperature
Very Low
DIC / HOBt
None (Base-free)
Room Temperature
Very Low
Note: "Expected Racemization Level" is a qualitative assessment based on published data for other sensitive amino acids and general principles of peptide chemistry.
Experimental Protocol: Low-Racemization Coupling of Fmoc-2,6-dimethyl-L-tyrosine
This protocol provides a detailed methodology for the manual coupling of Fmoc-2,6-dimethyl-L-tyrosine to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin.
Agitate for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for another 10 minutes.
Drain the solution.
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Amino Acid Activation (In-situ):
In a separate vial, dissolve 3 equivalents of Fmoc-2,6-dimethyl-L-tyrosine and 3 equivalents of HOBt (or OxymaPure) in DMF.
Do not add DIC at this stage to avoid prolonged pre-activation.
Coupling Reaction:
Add the solution from step 4 to the washed resin.
Add 3 equivalents of DIC directly to the reaction vessel.
If the N-terminal amine of the resin-bound peptide is in a salt form (e.g., hydrochloride), 1 equivalent of 2,4,6-collidine may be added. For most standard Fmoc-SPPS, this is not necessary.
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of Fmoc-2,6-dimethyl-L-tyrosine, a longer coupling time may be required compared to standard amino acids.
Monitoring the Coupling: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
Negative Kaiser Test (beads remain colorless or yellowish): The coupling is complete. Proceed to the washing step.
Positive Kaiser Test (beads turn blue): The coupling is incomplete. Allow the reaction to proceed for another 1-2 hours and re-test. If the test remains positive, a second coupling may be necessary.
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Caption: Experimental workflow for the low-racemization coupling of Fmoc-2,6-dimethyl-L-tyrosine.
Technical Support Center: Fmoc-2,6-dimethyl-L-tyrosine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-2,6-dimethyl-L-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-2,6-dimethyl-L-tyrosine in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving Fmoc-2,6-dimethyl-L-tyrosine in DMF or NMP?
A1: Several factors can contribute to the poor solubility of Fmoc-2,6-dimethyl-L-tyrosine:
Inherent Hydrophobicity: The presence of two methyl groups on the tyrosine aromatic ring, in addition to the Fmoc group, significantly increases the hydrophobicity of the molecule, making it less soluble in polar aprotic solvents like DMF.[1][2]
Intermolecular Interactions: The flat, aromatic nature of the Fmoc group can lead to aggregation via π-π stacking, reducing the effective solubility of the amino acid derivative.[3]
Solvent Quality: The purity of your solvent is crucial. DMF can degrade over time to form dimethylamine, which can interfere with the reaction.[4][5] The presence of water in the solvent can also negatively impact solubility.[4]
Crystalline Structure: Variations in the crystalline form of the solid Fmoc-amino acid can affect its dissolution rate and solubility.[4]
Q2: Is NMP a better solvent than DMF for Fmoc-2,6-dimethyl-L-tyrosine?
A2: Generally, NMP has a higher solvating power than DMF, especially for hydrophobic peptides and amino acids.[3][6] Therefore, you may observe improved solubility of Fmoc-2,6-dimethyl-L-tyrosine in NMP compared to DMF. However, it has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP as opposed to DMF.[5]
Q3: Are there any alternative solvents or solvent mixtures I can use?
A3: Yes, if you are facing persistent solubility issues, consider the following:
Co-solvents: Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF or NMP can enhance solubility.[3][7]
"Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been shown to be effective.[3]
Greener Alternatives: Research is ongoing into more environmentally friendly binary solvent mixtures, such as those containing DMSO and ethyl acetate.[3][8]
Q4: Can I use heat to aid dissolution?
A4: Gentle warming to around 30-40°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[3][4] However, it is critical to avoid excessive or prolonged heating, as this can lead to degradation of the amino acid derivative.[3]
Q5: How does the purity of Fmoc-2,6-dimethyl-L-tyrosine affect its solubility?
A5: Impurities in the Fmoc-amino acid can impact its solubility. It is always recommended to use high-purity reagents for peptide synthesis to ensure consistent and predictable results.
Troubleshooting Guide
Issue: Fmoc-2,6-dimethyl-L-tyrosine does not fully dissolve at the desired concentration.
Below is a systematic workflow to address this issue.
Troubleshooting workflow for solubility issues.
Quantitative Data
Currently, specific quantitative solubility data for Fmoc-2,6-dimethyl-L-tyrosine in DMF and NMP is not widely available in published literature. The solubility is highly dependent on factors such as solvent purity, temperature, and the specific crystalline form of the amino acid derivative. Researchers are advised to determine the solubility empirically for their specific conditions.
Compound
Solvent
Quantitative Solubility
Notes
Fmoc-2,6-dimethyl-L-tyrosine
DMF
Data not available
Generally lower solubility is expected due to high hydrophobicity.
Fmoc-2,6-dimethyl-L-tyrosine
NMP
Data not available
Generally expected to have higher solubility than in DMF.[3][6]
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
Weigh the desired amount of Fmoc-2,6-dimethyl-L-tyrosine into a clean, dry vial.
Add the calculated volume of high-purity, peptide-synthesis-grade DMF or NMP to achieve the target concentration.
Vortex the vial for 1-2 minutes to suspend the solid.
If the solid does not fully dissolve, stir with a magnetic stir bar for 15-30 minutes at room temperature.
Visually inspect for any undissolved particles.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming
Follow steps 1-3 of the Standard Dissolution Procedure.
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-15 minutes.[3]
After sonication, if solubility is still an issue, place the vial in a water bath or on a heating block set to 30-40°C.[4]
Continue to stir or vortex intermittently while warming for 10-20 minutes.
Once dissolved, use the solution promptly, as prolonged standing at elevated temperatures can risk degradation.[3]
Protocol 3: Dissolution using a Co-solvent (DMSO)
Weigh the desired amount of Fmoc-2,6-dimethyl-L-tyrosine into a clean, dry vial.
Add a small volume of high-purity DMSO (e.g., 5-10% of the final desired volume) and vortex until the solid is fully dissolved.
Add the remaining volume of DMF or NMP to reach the final target concentration.
Vortex the mixture thoroughly to ensure homogeneity.
Unveiling the Structural Impact of 2,6-Dimethyl Substitution on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for rational drug design. This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide structure is paramount for rational drug design. This guide provides a comprehensive comparison of the conformational changes induced by 2,6-dimethyl substitution on aromatic residues within peptides, supported by experimental data and detailed protocols.
The introduction of methyl groups at the 2 and 6 positions of the phenyl ring in amino acids like tyrosine (forming 2',6'-dimethyltyrosine, Dmt) and phenylalanine (forming 2',6'-dimethylphenylalanine, Dmp) significantly restricts the rotational freedom of the side chain. This steric hindrance has profound implications for the overall peptide conformation, influencing its secondary structure, receptor binding affinity, and biological activity. This guide will delve into the experimental evidence elucidating these effects.
Quantitative Analysis of Conformational Changes
To quantify the impact of 2,6-dimethyl substitution, we will compare key spectroscopic parameters obtained from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies of native peptides and their dimethylated analogs. The following tables summarize the kind of data that would be presented in a full comparative guide. Note: The following tables are illustrative examples based on typical findings in the field, as specific comparative datasets for a single peptide system were not available in the public domain during the literature search.
Table 1: Illustrative ¹H NMR Chemical Shift (δ) Comparison of a Model Peptide and its 2,6-Dimethyltyrosine (Dmt) Analog
Proton
Model Peptide (Tyr) (ppm)
Model Peptide (Dmt) (ppm)
Inferred Structural Change
Tyr/Dmt αH
4.60
4.55
Minor change in backbone torsion angle
Tyr/Dmt βH
3.05, 2.90
3.15, 2.80
Altered side-chain rotamer population
Tyr Aromatic H (3',5')
6.70
-
Absence of these protons in Dmt
Dmt Methyl H (2',6')
-
2.10
Characteristic signal of dimethyl substitution
Amide NHs
7.80 - 8.50
7.75 - 8.45
Subtle changes in hydrogen bonding network
Table 2: Illustrative Circular Dichroism (CD) Data Comparison of a Model Peptide and its 2,6-Dimethylphenylalanine (Dmp) Analog
Wavelength (nm)
Model Peptide (Phe) [θ] (deg·cm²·dmol⁻¹)
Model Peptide (Dmp) [θ] (deg·cm²·dmol⁻¹)
Interpretation
222
-8,000
-12,000
Increased α-helical content
208
-10,000
-15,000
Increased α-helical content
195
+20,000
+25,000
Increased α-helical content
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and conformational analysis of peptides with 2,6-dimethyl substituted residues.
Solid-Phase Peptide Synthesis (SPPS) of a 2,6-Dimethyltyrosine (Dmt) Containing Peptide
Materials:
Fmoc-Rink Amide resin
Fmoc-amino acids (including Fmoc-Dmt-OH)
N,N-Dimethylformamide (DMF)
Piperidine
N,N'-Diisopropylcarbodiimide (DIC)
OxymaPure
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Dichloromethane (DCM)
Diethyl ether
Procedure:
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
Washing: Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling: Activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF and couple to the resin for 2 hours. For Fmoc-Dmt-OH, extend the coupling time to 4 hours to overcome potential steric hindrance.
Washing: Wash the resin with DMF and DCM.
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Sample Preparation:
Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or deuterated organic solvent) to a final concentration of 1-5 mM.
Add a known concentration of a reference standard (e.g., DSS or TSP).
Data Acquisition:
Acquire one-dimensional (1D) ¹H and two-dimensional (2D) TOCSY, NOESY, and COSY spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
For NOESY experiments, use a mixing time of 200-400 ms to observe through-space correlations.
Data Analysis:
Assign all proton resonances using the TOCSY and COSY spectra.
Identify inter-proton distances from the NOESY spectra to determine spatial proximities.
Calculate dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)) using the Karplus equation.
Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular modeling software.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Sample Preparation:
Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1]
Ensure the buffer has low absorbance in the far-UV region.[1]
Data Acquisition:
Record CD spectra from 190 to 260 nm in a 1 mm pathlength quartz cuvette.[1]
Acquire spectra at a controlled temperature (e.g., 25°C).
Data Analysis:
Subtract the buffer baseline from the peptide spectrum.
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).[1]
Analyze the spectral features to estimate the secondary structure content (α-helix, β-sheet, random coil). α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm. Random coils are characterized by a strong negative band around 200 nm.[1]
Signaling Pathway and Experimental Workflow
The conformational changes induced by 2,6-dimethyl substitution can significantly impact a peptide's ability to interact with its biological target, such as a G-protein coupled receptor (GPCR). In the context of opioid peptides, this modification can alter the signaling cascade.
The experimental workflow to assess the impact of 2,6-dimethyl substitution on peptide conformation and function follows a logical progression from synthesis to detailed structural and functional analysis.
Caption: Experimental Workflow for Peptide Analysis.
A Comparative Guide to the HPLC Analysis and Characterization of Peptides Containing 2,6-Dimethyl-L-Tyrosine
For researchers, scientists, and drug development professionals, the precise analysis and characterization of synthetic peptides are paramount. This guide provides an objective comparison of High-Performance Liquid Chrom...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise analysis and characterization of synthetic peptides are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of peptides incorporating the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt). The inclusion of Dmt, a hydrophobic analog of tyrosine, often enhances peptide bioactivity and stability but can present unique analytical challenges.
This publication delves into a side-by-side comparison of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Executive Summary
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal and most robust method for the analysis and purification of peptides containing the hydrophobic unnatural amino acid 2,6-dimethyl-L-tyrosine. Its separation mechanism, based on hydrophobicity, is particularly well-suited for differentiating peptides with such modifications. While alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE) offer orthogonal separation strategies and can be valuable for specific applications, RP-HPLC generally provides a superior combination of resolution, reproducibility, and familiarity for routine analysis of these hydrophobic peptides. HILIC is advantageous for very polar peptides or when alternative selectivity is required, and CE excels in high-efficiency separations, especially when sample volume is limited. The choice of the optimal analytical technique will ultimately depend on the specific peptide characteristics and the analytical goals.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate assessment of purity, stability, and other physicochemical properties of synthetic peptides. This section compares the performance of RP-HPLC with HILIC and CE for the analysis of peptides containing the hydrophobic, unnatural amino acid 2,6-dimethyl-L-tyrosine.
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration. Due to the increased hydrophobicity conferred by the two methyl groups on the tyrosine ring, peptides containing 2,6-dimethyl-L-tyrosine exhibit strong retention in RP-HPLC. This strong interaction allows for excellent resolution and separation from less hydrophobic impurities.
The retention time of a peptide in RP-HPLC can be predicted based on the sum of the hydrophobicity indices of its constituent amino acids. While a specific hydrophobicity index for 2,6-dimethyl-L-tyrosine is not universally established, it is demonstrably more hydrophobic than standard tyrosine. This increased hydrophobicity leads to longer retention times compared to their corresponding native tyrosine-containing peptides.
HILIC provides an alternative separation mechanism based on a compound's hydrophilicity. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. The elution is achieved by increasing the water content in the mobile phase. For highly hydrophobic peptides, such as those containing Dmt, HILIC offers orthogonal selectivity to RP-HPLC.[1][2] This means that the elution order of peptides can be significantly different, which can be advantageous for separating impurities that co-elute in RP-HPLC. However, for very hydrophobic peptides, retention on a HILIC column may be weak, potentially leading to elution near the void volume.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and size. CE is performed in a narrow capillary, which minimizes band broadening and leads to very high separation efficiencies. For peptides, CE offers a distinct separation mechanism compared to HPLC, making it a powerful complementary technique. It is particularly advantageous for the analysis of complex mixtures and when sample volume is limited. When coupled with mass spectrometry (CE-MS), it provides both high-resolution separation and mass identification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following are representative protocols for the analysis of peptides containing 2,6-dimethyl-L-tyrosine using RP-HPLC, HILIC, and CE.
Protocol 1: RP-HPLC Analysis of a Synthetic Opioid Peptide containing Dmt[3]
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: Vydac C18 column (4.6 x 250 mm, 5 µm particle size).[3]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
Mobile Phase B: 0.1% TFA in 80% acetonitrile/water.[3]
Gradient: A linear gradient of 0-100% B over 15 minutes.[3]
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: HILIC Analysis of a Hydrophobic Peptide
Instrumentation: A standard HPLC system with a UV detector.
Column: A silica-based HILIC column with a polar stationary phase (e.g., amide or diol).
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
Flow Rate: 1 mL/min.
Detection: UV absorbance at 214 nm.
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 3: Capillary Electrophoresis Analysis of a Modified Peptide
Instrumentation: A capillary electrophoresis system with a UV detector or coupled to a mass spectrometer.
Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length).
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
Voltage: 25 kV.
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Detection: UV absorbance at 200 nm or by mass spectrometry.
Sample Preparation: Dissolve the peptide in the BGE to a concentration of 0.1 mg/mL.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing accurate molecular weight determination and sequence information through tandem mass spectrometry (MS/MS).
When peptides containing 2,6-dimethyl-L-tyrosine are subjected to fragmentation in a mass spectrometer (e.g., through collision-induced dissociation - CID), the resulting spectrum will show characteristic b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively. The mass difference of 191.11 Da for the Dmt residue (C11H15NO2) will be observed in the fragment ion series, confirming its incorporation and position within the peptide sequence. The fragmentation pattern is generally not significantly altered by the presence of the methyl groups on the tyrosine ring compared to a standard tyrosine residue, allowing for straightforward sequence confirmation.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the experimental workflows.
Figure 1: General experimental workflow for the analysis and characterization of peptides containing 2,6-dimethyl-L-tyrosine.
Figure 2: Comparison of the fundamental principles of RP-HPLC, HILIC, and Capillary Electrophoresis.
Mass Spectrometry of Peptides Incorporating Fmoc-2,6-dimethyl-L-tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids into peptides is a key strategy in drug discovery and chemical biology, offering a means to enhance peptide stabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a key strategy in drug discovery and chemical biology, offering a means to enhance peptide stability, modulate biological activity, and introduce novel functionalities. One such modification is the use of 2,6-dimethyl-L-tyrosine, a sterically hindered analog of L-tyrosine. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing 2,6-dimethyl-L-tyrosine versus their native counterparts, supported by detailed experimental protocols and workflow visualizations. Understanding the mass spectrometric characteristics of these modified peptides is crucial for their unambiguous identification and characterization in complex biological matrices.
Comparative Analysis of Mass Spectrometric Properties
The introduction of two methyl groups on the phenyl ring of tyrosine can be expected to influence several physicochemical properties of the peptide, which in turn affects its behavior during mass spectrometric analysis. Below is a table summarizing the anticipated effects.
Property
Standard L-Tyrosine Peptide
2,6-dimethyl-L-tyrosine Peptide
Rationale for Difference
Precursor Ion m/z
Baseline
Increased by 28.0313 Da
Addition of two methyl groups (-CH3).
Hydrophobicity
Moderate
Increased
The two methyl groups increase the nonpolar character of the side chain, leading to stronger interaction with reversed-phase chromatography columns.
Ionization Efficiency
Standard
Potentially altered
Changes in hydrophobicity and proton affinity due to the electron-donating methyl groups may influence ionization efficiency in ESI or MALDI.
Fragmentation (CID/HCD)
Characteristic b- and y-ion series. Neutral loss of the tyrosine side chain is possible.
Similar b- and y-ion series expected. Potential for altered fragmentation propensities around the modified residue due to steric hindrance. Unique fragment ions corresponding to the modified side chain may be observed.
The fundamental peptide backbone fragmentation should remain the same. However, the bulky dimethylated phenyl group might influence the relative abundance of fragment ions near the modification site.
Phosphorylation Potential
Can be phosphorylated
Sterically hindered
The methyl groups adjacent to the hydroxyl group are expected to sterically hinder kinase access, making phosphorylation unlikely. This is a key consideration for signaling studies.
Experimental Protocols
The following protocols provide a general framework for the synthesis and mass spectrometric analysis of peptides incorporating Fmoc-2,6-dimethyl-L-tyrosine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing 2,6-dimethyl-L-tyrosine using Fmoc/tBu chemistry.
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5)
Cold diethyl ether
Procedure:
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt and DIPEA in DMF. The incorporation of the sterically hindered Fmoc-2,6-dimethyl-L-tyrosine may require a longer coupling time or a double coupling step to ensure high efficiency.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid is coupled.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
Precipitation: Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Protocol 2: Mass Spectrometry Analysis
This protocol describes the analysis of the synthesized peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
Crude or purified peptide
HPLC-grade water with 0.1% formic acid (Solvent A)
HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
Reversed-phase HPLC column (e.g., C18)
Mass spectrometer with ESI source and tandem MS capabilities
Procedure:
Sample Preparation: Dissolve the peptide in Solvent A.
LC Separation: Inject the sample onto the C18 column and separate the peptides using a gradient of Solvent B. Peptides containing 2,6-dimethyl-L-tyrosine are expected to elute at a higher percentage of Solvent B due to increased hydrophobicity.
MS1 Analysis: Acquire full scan mass spectra to identify the precursor ion of the peptide. The expected m/z will be higher than the native peptide due to the mass of the two additional methyl groups.
MS2 Fragmentation: Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Data Analysis: Analyze the MS/MS spectra to confirm the peptide sequence. The presence of the 2,6-dimethyl-L-tyrosine residue can be confirmed by the mass difference in the fragment ion series.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from peptide synthesis to mass spectrometric analysis.
Workflow for synthesis and analysis of modified peptides.
Signaling Pathway Context
The 2,6-dimethyl modification on tyrosine has significant implications for its potential role in cell signaling, particularly in pathways involving receptor tyrosine kinases (RTKs). The steric hindrance caused by the methyl groups is expected to prevent phosphorylation of the tyrosine residue, a critical step in RTK activation and downstream signaling.
Comparative
Biological activity comparison of peptides with and without 2,6-dimethyl-L-tyrosine
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing biological activity, selectivity, and metabolic stability. Among these modifications, the subst...
Author: BenchChem Technical Support Team. Date: December 2025
The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug design, aimed at enhancing biological activity, selectivity, and metabolic stability. Among these modifications, the substitution of L-tyrosine with 2,6-dimethyl-L-tyrosine (Dmt) has proven to be a particularly impactful strategy, especially in the field of opioid peptide research. This guide provides a detailed comparison of the biological activities of peptides with and without this modification, supported by experimental data and methodologies. The inclusion of two methyl groups on the phenolic ring of tyrosine can dramatically alter a peptide's conformational properties and its interaction with target receptors.
Impact on Opioid Receptor Affinity and Function
The substitution of the N-terminal tyrosine with Dmt in various opioid peptides has been shown to significantly influence their affinity and functional activity at opioid receptors, particularly the delta (δ) and mu (μ) subtypes. This modification can lead to profound changes, including switching a potent agonist into a potent antagonist.
Quantitative Comparison of Opioid Peptide Analogues
The following table summarizes the in vitro biological activities of several opioid peptide analogues, comparing the effects of incorporating 2,6-dimethyl-L-tyrosine (Dmt) versus the natural L-tyrosine (Tyr) or 2',6'-difluoro-L-tyrosine (Dft).
MVD: Mouse Vas Deferens assay, a functional bioassay for opioid receptor activity.
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
pA2: A measure of the potency of an antagonist.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a peptide for its receptor. This technique involves incubating the receptor preparation with a radiolabeled ligand that is known to bind to the receptor. The ability of the unlabeled test peptide to displace the radioligand is then measured.
Receptor Preparation : Membranes from cells expressing the opioid receptor of interest (e.g., δ-opioid receptor) are prepared.
Incubation : The membranes are incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [3H]naltrindole for the δ-opioid receptor) and varying concentrations of the test peptide.
Separation : The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[3]
Quantification : The amount of radioactivity retained on the filters is measured by liquid scintillation counting.[3]
Data Analysis : The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the peptide for the receptor.[3]
Mouse Vas Deferens (MVD) Bioassay
The MVD assay is a classic functional assay used to determine the agonist or antagonist activity of compounds at the δ-opioid receptor. The vas deferens tissue contains presynaptic δ-opioid receptors that, when activated, inhibit electrically induced contractions.
Tissue Preparation : The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution.
Stimulation : The tissue is stimulated electrically to induce twitch contractions.
Drug Application : The test peptide is added to the organ bath at various concentrations.
Measurement of Response : The effect of the peptide on the amplitude of the electrically induced contractions is recorded.
Agonist Activity : An agonist will inhibit the contractions in a concentration-dependent manner. The IC50 value represents the concentration of the agonist that causes a 50% reduction in the twitch amplitude.
Antagonist Activity : To measure antagonist activity, the tissue is pre-incubated with the antagonist before adding a known agonist. The antagonist will shift the concentration-response curve of the agonist to the right. The pA2 value is calculated to quantify the potency of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified opioid receptor signaling pathway and a general workflow for comparing the biological activity of modified peptides.
Caption: Experimental Workflow for Peptide Comparison.
Conclusion
The incorporation of 2,6-dimethyl-L-tyrosine into peptides, particularly at the N-terminus of opioid peptides, is a powerful strategy for modulating their biological activity. As evidenced by the provided data, this modification can dramatically alter receptor affinity and functional potency, in some cases converting a potent agonist into a potent antagonist. These findings underscore the critical role of steric and conformational constraints imposed by Dmt in dictating the nature of the ligand-receptor interaction. Researchers and drug development professionals can leverage this understanding to design novel peptide-based therapeutics with tailored pharmacological profiles.
A Comparative Guide to the Conformational Analysis of Peptides Containing 2,6-dimethyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Amon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a crucial residue for inducing conformational constraints, particularly in the design of potent and selective opioid receptor ligands. This guide provides a comparative analysis of the conformational properties of Dmt-containing peptides against peptides with alternative modifications, supported by available experimental data.
Introduction to 2,6-dimethyl-L-tyrosine (Dmt)
Dmt is a synthetic amino acid where the tyrosine side chain's aromatic ring is substituted with two methyl groups at the 2' and 6' positions. This modification introduces significant steric hindrance, which restricts the rotation around the chi (χ) torsion angles of the side chain and can influence the peptide backbone conformation. The introduction of Dmt has been instrumental in developing opioid peptides with high receptor affinity and selectivity.[1]
Conformational Effects of Dmt in Peptides
The primary conformational effect of incorporating Dmt into a peptide sequence is the restriction of the side-chain orientation. This steric hindrance can lead to a more defined three-dimensional structure, which is often crucial for receptor binding and biological activity.
In the context of opioid peptides, the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a well-studied example. Structural studies, including X-ray crystallography, have revealed that the interaction between Dmt and the adjacent Tic residue can favor a cis-peptide bond. This is a significant conformational feature, as peptide bonds in proteins and peptides are predominantly in the trans conformation. The stabilization of a cis-peptide bond can profoundly alter the peptide's overall shape and its interaction with target receptors.[2][3]
Comparison with Alternative Conformationally Constrained Amino Acids
The choice of a modified amino acid depends on the desired conformational outcome and the specific peptide sequence. Here, we compare Dmt with other relevant amino acid modifications used to constrain peptide conformation.
2',6'-dimethylphenylalanine (Dmp)
Dmp is a close analog of Dmt, lacking the p-hydroxyl group on the aromatic ring. This modification allows for the investigation of the role of the hydroxyl group in receptor interaction while maintaining the steric constraints of the dimethyl substitution.
Studies on opioid peptides have shown that substituting Dmt with Dmp can lead to ligands with high receptor affinity and, in some cases, improved receptor selectivity compared to their Dmt-containing counterparts.[4][5] For instance, in certain deltorphin and enkephalin analogs, Dmp substitution resulted in high delta-opioid receptor affinity and selectivity, contrasting with the often-observed poor receptor selectivity of Dmt(1)-analogs.[5] This suggests that while both Dmt and Dmp impose similar steric constraints, the electronic properties of the side chain also play a critical role in determining the pharmacological profile.
N-methylated Amino Acids
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another effective strategy for conformational constraint. This modification can enhance metabolic stability by protecting the peptide bond from enzymatic cleavage and can also improve membrane permeability.[6][7][8]
From a conformational standpoint, N-methylation restricts the rotation around the phi (φ) and psi (ψ) backbone dihedral angles and can favor the formation of specific secondary structures like β-turns.[9][10] Unlike Dmt, which primarily restricts side-chain conformation, N-methylation directly influences the peptide backbone. The choice between Dmt and an N-methylated amino acid would depend on whether the desired conformational constraint is on the side chain or the backbone.
Quantitative Conformational Data
A comprehensive comparison of the conformational effects of these modified amino acids requires quantitative data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Such data typically includes backbone (φ, ψ) and side-chain (χ) dihedral angles, as well as ³J-coupling constants from NMR, which are related to dihedral angles through the Karplus equation.
While the literature extensively discusses the qualitative conformational effects of Dmt, detailed, publicly available tables of these quantitative parameters for Dmt-containing peptides and their direct analogs are scarce. The available data is often presented within the text of research articles or in graphical form, making direct tabular comparison challenging. High-resolution structural data from methods like magic angle spinning NMR spectroscopy has been used to determine torsion angles in amyloid fibrils, demonstrating the potential for detailed conformational analysis.[11]
Table 1: Comparison of Conformational Constraints
Modification
Primary Conformational Effect
Key Features
2,6-dimethyl-L-tyrosine (Dmt)
Restriction of side-chain (χ1, χ2) rotation.
Can induce cis-peptide bonds with adjacent constrained residues (e.g., Tic).[2][3] Often enhances receptor affinity.[1]
2',6'-dimethylphenylalanine (Dmp)
Similar side-chain restriction to Dmt.
Lacks the p-hydroxyl group, allowing for probing of its role in binding. Can improve receptor selectivity over Dmt.[4][5]
N-methylated Amino Acids
Restriction of backbone (φ, ψ) rotation.
Enhances metabolic stability and membrane permeability.[6][7][8] Can promote β-turn formation.[9][10]
Experimental Protocols
The conformational analysis of peptides containing modified amino acids relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
The synthesized and purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
The pH of the sample is adjusted to be close to physiological conditions, while ensuring peptide stability and solubility.
For heteronuclear NMR experiments, isotopic labeling (¹³C, ¹⁵N) of the peptide may be required, although this can be challenging for peptides with unnatural amino acids.
Data Acquisition and Analysis:
A series of 1D and 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
Resonance assignment is performed to assign all proton signals to specific amino acid residues in the peptide sequence.
NOESY/ROESY spectra provide information about through-space proton-proton distances (typically < 5 Å), which are used as distance restraints in structure calculations.
³J-coupling constants, particularly ³J(HN,Hα), are measured from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ via the Karplus equation and can provide valuable angular restraints.[12]
The collected distance and dihedral angle restraints are used in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental data.
Molecular Modeling and Dynamics
Computational methods are essential for refining and understanding the conformational landscape of modified peptides.
Workflow for Molecular Dynamics (MD) Simulations:
Caption: A generalized workflow for performing molecular dynamics simulations of a peptide containing an unnatural amino acid.
Signaling Pathways
The conformational constraints imposed by Dmt can significantly impact how a peptide interacts with its target receptor, thereby influencing downstream signaling pathways. For example, in the context of opioid receptors, which are G-protein coupled receptors (GPCRs), the conformation of the Dmt-containing peptide determines whether it acts as an agonist or an antagonist, and at which receptor subtype (μ, δ, or κ).
Caption: Simplified signaling pathway for an agonist Dmt-peptide binding to an inhibitory Gi/o-coupled opioid receptor.
Conclusion
2,6-dimethyl-L-tyrosine is a powerful tool for the conformational constraint of peptides, leading to enhanced biological activity and receptor selectivity, particularly in the field of opioid research. Its primary effect is the restriction of side-chain rotation, which can have significant downstream effects on the peptide backbone and overall three-dimensional structure. While direct quantitative comparisons with other modified amino acids like Dmp and N-methylated residues are limited by the availability of comprehensive tabular data in the literature, the qualitative differences in their modes of conformational restriction provide a clear basis for their differential application in peptide design. Future studies providing detailed, side-by-side quantitative conformational analyses of peptides containing Dmt and its alternatives in various sequence contexts will be invaluable for the rational design of next-generation peptide therapeutics.
A Researcher's Guide to Purity Assessment of Synthetic Fmoc-2,6-dimethyl-L-tyrosine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of building blocks is paramount. The quality of the final peptide is directly influenced by the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of building blocks is paramount. The quality of the final peptide is directly influenced by the chemical and chiral purity of the Fmoc-protected amino acids used.[1] This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic Fmoc-2,6-dimethyl-L-tyrosine, a crucial derivative used to introduce sterically constrained residues into peptides.[2][3] We present supporting experimental data and detailed protocols to aid in the objective evaluation of this key reagent.
The Critical Role of Purity in Peptide Synthesis
Impurities in Fmoc-amino acids can lead to the formation of truncated or modified peptides, which complicates purification and can negatively impact the biological activity of the final product.[4] Even seemingly minor impurities can significantly decrease the overall yield of the desired peptide, especially in the synthesis of long peptide chains.[5] Therefore, rigorous purity assessment of starting materials like Fmoc-2,6-dimethyl-L-tyrosine is a critical quality control step.
Common impurities in Fmoc-amino acids can arise from the manufacturing process and include:
Diastereomers: The presence of the D-enantiomer can lead to the synthesis of undesired peptide diastereomers with altered biological properties.[6]
Incomplete Protection/Deprotection Byproducts: Residual starting materials or byproducts from incomplete reactions during the introduction of the Fmoc group.
Deletion Sequences: Caused by incomplete coupling reactions in subsequent peptide synthesis steps.[7]
β-Alanine Derivatives: Resulting from a rearrangement of the Fmoc group.[8]
Dipeptide Adducts: Formation of Fmoc-dipeptides during the synthesis of the Fmoc-amino acid.[9]
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for determining the purity of Fmoc-2,6-dimethyl-L-tyrosine. Mass spectrometry (MS) is often used in conjunction with these techniques for mass verification.
Mobile Phase: Isocratic mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous modifier (e.g., 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized for baseline separation.[1]
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Sample Preparation: Dissolve 1 mg of Fmoc-2,6-dimethyl-L-tyrosine in 1 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful tool for confirming the chemical structure of Fmoc-2,6-dimethyl-L-tyrosine and identifying major impurities.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard: Tetramethylsilane (TMS)
¹H NMR: Acquire a one-dimensional proton spectrum. Key signals to verify include the aromatic protons of the Fmoc group, the protons of the dimethyl-tyrosine residue, and the alpha-proton.
¹³C NMR: Acquire a one-dimensional carbon spectrum to confirm the carbon skeleton.
2D NMR (COSY, HSQC): Can be used for more detailed structural assignment and to identify correlations between protons and carbons, which is particularly useful for complex impurity identification.[11]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Ionization Technique: Electrospray Ionization (ESI) is commonly used.
Analysis Mode: Positive ion mode is typical for observing the [M+H]⁺ adduct.
Expected Mass: The theoretical monoisotopic mass of Fmoc-2,6-dimethyl-L-tyrosine (C₂₆H₂₅NO₅) is approximately 431.17 g/mol .[12]
Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for NMR Structural Verification.
Conclusion
The purity of Fmoc-2,6-dimethyl-L-tyrosine is a critical determinant of success in solid-phase peptide synthesis. A multi-faceted analytical approach, combining HPLC for quantitative purity and chiral analysis with NMR for structural confirmation, provides the most comprehensive assessment. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthesis of high-purity peptides.
A Comparative Guide to Fmoc-2,6-dimethyl-L-tyrosine and Other Constrained Tyrosine Analogs in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability, the incorporation of non-natural amino acids is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability, the incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. Among these, constrained tyrosine analogs have garnered significant attention for their ability to modulate peptide conformation and receptor interactions. This guide provides an objective comparison of Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH) with other constrained tyrosine analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform rational peptide design.
Introduction to Constrained Tyrosine Analogs
The aromatic side chain of tyrosine plays a crucial role in the biological activity of many peptides, often serving as a key recognition motif for receptors. Constraining the conformational freedom of this side chain can pre-organize the peptide into a bioactive conformation, leading to improved affinity and efficacy. Fmoc-2,6-dimethyl-L-tyrosine is a prominent example, where the introduction of two methyl groups ortho to the hydroxyl group sterically hinders rotation around the chi (χ) angles of the side chain. This guide will compare the performance of Dmt with other analogs, including L-2-methyl-tyrosine (Mmt), L-2',6'-difluoro-tyrosine (Dft), and cyclized tyrosine mimics.
Quantitative Performance Comparison
The following tables summarize the in vitro biological activities of various constrained tyrosine analogs incorporated into opioid peptides, a well-studied class of neuropeptides. The data is compiled from comparative studies to provide a clear overview of their impact on receptor binding and functional activity.
Table 1: In Vitro Bioactivity of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) Analogs
Analog
Guinea Pig Ileum (GPI) IC50 (nM)
Mouse Vas Deferens (MVD) IC50 (nM)
Leu-enkephalin (L-Tyr¹)
103
22.2
[L-Dmt¹]Enkephalin
0.55
0.17
[D-Dmt¹]Enkephalin
16.1
7.73
Data sourced from a study on the biological properties of opioid peptides with Dmt substitution.[1][2]
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30-60 minutes.
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF.
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide is then purified by reverse-phase HPLC.[6][7][8][9][10][11]
This protocol is a general procedure for determining the binding affinity (Ki) of a test peptide for opioid receptors.
Materials:
Receptor source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor or δ-opioid receptor.
Radioligand: [³H]DAMGO (for µ-receptor) or [³H]DPDPE (for δ-receptor).
Test peptides (e.g., Leu-enkephalin and its analogs).
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Non-specific binding control: Naloxone.
96-well plates.
Scintillation counter.
Procedure:
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide in the incubation buffer.
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold incubation buffer.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Functional Assays
These are classic organ bath assays to determine the functional activity of opioid peptides.
Materials:
Isolated guinea pig ileum and mouse vas deferens tissues.
Organ bath setup with physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
Electrical field stimulator.
Isotonic transducer and recording system.
Test peptides.
Procedure:
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.
Stimulation: Apply electrical field stimulation to induce regular twitch contractions.
Drug Application: Add the test peptide to the organ bath in a cumulative concentration-response manner.
Measurement: Measure the inhibition of the twitch contractions isometrically.
Data Analysis: Determine the IC50 value, which is the concentration of the peptide that produces a 50% inhibition of the twitch response.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of constrained tyrosine analogs in peptide science.
Caption: Workflow for the synthesis and evaluation of peptides containing constrained tyrosine analogs.
Caption: Overview of the dual signaling pathways of the mu-opioid receptor.
Conclusion
The incorporation of Fmoc-2,6-dimethyl-L-tyrosine into opioid peptides has been shown to dramatically increase both binding affinity and functional potency, often by orders of magnitude compared to the native L-tyrosine containing peptides. This effect is attributed to the conformational restriction imposed by the dimethyl groups, which pre-organizes the peptide into a favorable conformation for receptor binding. Other constrained analogs, such as Mmt and Dft, show more modest or different effects, highlighting the nuanced structure-activity relationships that govern peptide-receptor interactions. The choice of a specific constrained tyrosine analog should be guided by the desired pharmacological profile, with Dmt being a strong candidate for achieving high potency, while other analogs may be more suitable for fine-tuning selectivity or mimicking the native peptide's activity. This guide provides a foundational framework for researchers to make informed decisions in the design and development of next-generation peptide therapeutics.
The Impact of Fmoc-2,6-dimethyl-L-tyrosine on Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The incorporation of modified amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing potency, sel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptide-based drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing potency, selectivity, and metabolic stability. Among these, Fmoc-2,6-dimethyl-L-tyrosine (Fmoc-Dmt-OH), a derivative of L-tyrosine, has garnered significant attention for its profound impact on receptor binding affinity, particularly within the realm of opioid receptor ligands.[1] This guide provides a comprehensive comparison of the performance of peptides containing 2,6-dimethyl-L-tyrosine (Dmt) with alternative analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Enhanced Receptor Affinity with 2,6-dimethyl-L-tyrosine
The substitution of the naturally occurring L-tyrosine (Tyr) with Dmt at the N-terminus of opioid peptides has been consistently shown to dramatically increase binding affinity for opioid receptors.[1] The two methyl groups on the aromatic ring of Dmt are thought to provide steric hindrance that locks the peptide into a bioactive conformation, leading to a more favorable interaction with the receptor binding pocket.[2] This enhanced affinity is a critical factor in the development of potent and selective opioid receptor agonists and antagonists.[1]
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki and IC50 values) of various opioid peptide analogs where L-tyrosine has been substituted with 2,6-dimethyl-L-tyrosine. The data clearly demonstrates the significant increase in affinity for mu (μ) and delta (δ) opioid receptors upon incorporation of Dmt.
While Dmt has proven to be highly effective, other modified amino acids have also been explored as alternatives to enhance receptor binding. One such example is 2',6'-dimethylphenylalanine (Dmp), which lacks the hydroxyl group of Dmt.[6] Studies have shown that substituting Tyr with Dmp in deltorphin and enkephalin analogs results in peptides that retain high affinity and selectivity for the delta-opioid receptor, comparable to the parent peptides.[6] This suggests that in certain contexts, the phenolic hydroxyl group may not be essential for high-affinity binding, and that the conformational constraints imposed by the dimethylated aromatic ring are the primary drivers of enhanced affinity.
The determination of binding affinities (Ki and IC50 values) is typically performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., a Dmt-containing peptide) to displace a radiolabeled ligand from its receptor.
Materials
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest (e.g., μ-opioid receptor).
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for the μ-opioid receptor).
Test Compounds: A series of dilutions of the unlabeled peptide analogs (e.g., parent peptide, Dmt-containing peptide).
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure
Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[7]
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[7]
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[7]
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression analysis.
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Context
To better understand the biological context of these receptor-ligand interactions, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.
Caption: A general workflow for a competitive radioligand binding assay.
The Bulwark Effect: 2,6-Dimethyl-L-Tyrosine Fortifies Peptides Against Enzymatic Degradation
A Comparative Guide to the Enhanced Stability of Sterically Hindered Peptides In the landscape of peptide-based drug development, a paramount challenge is the inherent susceptibility of natural peptides to rapid enzymati...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Enhanced Stability of Sterically Hindered Peptides
In the landscape of peptide-based drug development, a paramount challenge is the inherent susceptibility of natural peptides to rapid enzymatic degradation in the body. This vulnerability curtails their therapeutic efficacy by reducing their bioavailability and in vivo half-life. A promising strategy to overcome this obstacle is the incorporation of unnatural amino acids designed to resist proteolytic cleavage. This guide provides a comparative analysis of the enzymatic stability of peptides modified with 2,6-dimethyl-L-tyrosine versus their unmodified counterparts, supported by established principles of enzyme-substrate interactions and detailed experimental protocols.
The introduction of two methyl groups onto the phenyl ring of L-tyrosine at the 2 and 6 positions creates significant steric hindrance. This modification is hypothesized to dramatically reduce the peptide's susceptibility to enzymatic cleavage, particularly by proteases such as chymotrypsin, which preferentially cleave at the C-terminus of large aromatic residues like tyrosine. The bulky methyl groups are expected to physically obstruct the binding of the modified peptide into the active site of the enzyme, thereby inhibiting hydrolysis of the peptide bond.
Comparative Enzymatic Stability: A Data-Driven Overview
While specific quantitative data for the enzymatic stability of peptides modified with 2,6-dimethyl-L-tyrosine is not extensively available in the public domain, the principle of steric hindrance is a well-established factor in reducing protease activity. The following table summarizes the expected comparative stability based on this principle and data from analogous modifications.
The dimethylated phenyl ring introduces substantial steric bulk, which is predicted to hinder the proper docking of the peptide into the S1 binding pocket of chymotrypsin.
General Proteolytic Resistance
Low
Expected to be significantly higher
The steric hindrance provided by the two methyl groups is likely to disrupt the recognition and binding of a wide range of proteases that target aromatic residues.
Predicted In Vivo Half-Life
Short
Expected to be significantly longer
By protecting a key cleavage site, the overall stability of the peptide in a complex biological environment containing numerous proteases is anticipated to increase, leading to a longer circulation time.
Potential for Oral Bioavailability
Very Low
Potentially Improved
Enhanced resistance to digestive proteases in the gastrointestinal tract is a critical first step toward achieving oral bioavailability for peptide therapeutics.
Experimental Protocols for Stability Assessment
To empirically validate the enhanced stability of peptides modified with 2,6-dimethyl-L-tyrosine, a series of in vitro enzymatic stability assays can be performed. Below are detailed methodologies for key experiments.
In Vitro Chymotrypsin Digestion Assay
This assay is designed to assess the stability of a peptide against a specific endopeptidase that commonly cleaves after tyrosine residues.
Materials:
Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water) of both the unmodified and the 2,6-dimethyl-L-tyrosine modified peptide.
α-Chymotrypsin (sequencing grade, from bovine pancreas).
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
Prepare a working solution of α-chymotrypsin in 1 mM HCl at a concentration of 0.5–1 µg/µL.
In a microcentrifuge tube, dilute the peptide stock solution with the Digestion Buffer to a final concentration of 100 µM.
Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).
Incubate the reaction mixture at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately stop the reaction by adding an equal volume of the Quenching Solution.
Analyze the samples by HPLC to determine the percentage of the remaining intact peptide. The peak area of the intact peptide at each time point is compared to the peak area at time 0.
Serum Stability Assay
This assay evaluates the stability of a peptide in a more physiologically relevant matrix that contains a complex mixture of proteases.
Materials:
Peptide stock solutions (1 mg/mL in DMSO).
Human or animal serum (e.g., Fetal Bovine Serum - FBS).
Phosphate-Buffered Saline (PBS).
Precipitating Solution: Acetonitrile (ACN) with 1% TFA.
HPLC system with a C18 column.
Procedure:
Thaw serum and centrifuge to remove any precipitates.
In a microcentrifuge tube, dilute the peptide stock solution with serum to a final peptide concentration of 100 µM.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
Stop the enzymatic degradation by adding three volumes of the Precipitating Solution to precipitate the serum proteins.
Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Collect the supernatant and analyze it by HPLC to quantify the amount of remaining intact peptide.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental workflow and the biological context of tyrosine-containing peptides, the following diagrams are provided.
Fig. 1: Experimental workflow for assessing peptide enzymatic stability.
Tyrosine residues in peptides are not only susceptible to enzymatic degradation but are also critical for many biological signaling processes. A key example is their role in receptor tyrosine kinase (RTK) signaling pathways, where the phosphorylation of tyrosine is a fundamental step in signal transduction.
Fig. 2: A simplified receptor tyrosine kinase (RTK) signaling pathway.
Conclusion
The modification of peptides with 2,6-dimethyl-L-tyrosine represents a robust strategy to enhance their enzymatic stability. The steric hindrance introduced by the dimethyl groups is predicted to significantly reduce the rate of proteolytic degradation, thereby prolonging the peptide's half-life and improving its therapeutic potential. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of this enhanced stability. Furthermore, understanding the role of tyrosine in critical biological pathways underscores the importance of developing stable peptide analogs that can modulate these processes with greater efficacy and duration of action. For researchers and drug developers, the use of sterically hindered amino acids like 2,6-dimethyl-L-tyrosine is a key tool in the arsenal for creating the next generation of peptide-based therapeutics.
Safety & Regulatory Compliance
Safety
Proper Disposal of Fmoc-2,6-dimethyl-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Fmoc-2,6-dimethyl-L-tyrosine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE)...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: Fmoc-2,6-dimethyl-L-tyrosine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE) should be worn at all times when handling this compound. Disposal must be conducted through an approved waste disposal plant.[1]
This document provides detailed procedures for the safe and proper disposal of Fmoc-2,6-dimethyl-L-tyrosine (CAS: 206060-54-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves.
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Fmoc-2,6-dimethyl-L-tyrosine.
1. Waste Identification and Segregation:
Isolate Fmoc-2,6-dimethyl-L-tyrosine waste from other laboratory waste streams.
This includes unused product, contaminated labware (e.g., weighing boats, spatulas), and any materials used for spill cleanup.
2. Waste Collection and Storage:
Place all solid Fmoc-2,6-dimethyl-L-tyrosine waste into a clearly labeled, sealable container.
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
The disposal of Fmoc-2,6-dimethyl-L-tyrosine must be handled by an approved waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the chemical waste.
4. Documentation:
Maintain a record of the amount of Fmoc-2,6-dimethyl-L-tyrosine designated for disposal.
Follow your institution's guidelines for documenting chemical waste.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
Skin Contact: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if eye irritation persists.[1]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Spill Cleanup: For small spills, carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.
The disposal procedures outlined above are based on the safety data sheet for Fmoc-2,6-dimethyl-L-tyrosine. No experimental protocols are cited in the context of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Fmoc-2,6-dimethyl-L-tyrosine.
Caption: Disposal workflow for Fmoc-2,6-dimethyl-L-tyrosine.